Technical Whitepaper: Physicochemical Profiling of 2-Amino-4-(3-methoxyphenyl)butanoic acid
[1] Executive Summary 2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS: 225233-76-1), commonly referred to as 3-Methoxyhomophenylalanine , represents a critical chiral building block in modern peptide therapeutics.[1] Disti...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS: 225233-76-1), commonly referred to as 3-Methoxyhomophenylalanine , represents a critical chiral building block in modern peptide therapeutics.[1] Distinguished by its extended methylene bridge (homologation) relative to phenylalanine and the meta-methoxy substitution on the aromatic ring, this compound offers unique steric and electronic properties.[1]
This guide provides a definitive technical analysis of its physicochemical behavior.[1] For drug development professionals, the compound’s value lies in its ability to modulate peptide conformation and lipophilicity—key factors in designing inhibitors for targets such as Nav1.7 voltage-gated sodium channels (pain management).[1] This document synthesizes experimental data with theoretical modeling to establish a robust handling and characterization protocol.
Molecular Architecture & Identity
The structural integrity of 3-Methoxyhomophenylalanine hinges on the "homo" extension—an ethylene spacer (–CH₂–CH₂–) between the
-carbon and the phenyl ring—combined with the electron-donating methoxy group at the meta position.[1]
Parameter
Specification
IUPAC Name
2-Amino-4-(3-methoxyphenyl)butanoic acid
Common Name
3-Methoxyhomophenylalanine
CAS Registry
225233-76-1
Molecular Formula
Molecular Weight
209.24 g/mol
Chirality
Available as (S)- (L-isomer), (R)- (D-isomer), or racemate.[1] Drug applications typically demand >98% ee of the L-isomer.[1]
SMILES
COC1=CC=CC(=C1)CCC(C(=O)O)N
Stereochemical Implications
Unlike phenylalanine, the extra methylene group in the side chain introduces additional rotatable bonds, increasing the entropic cost of binding but allowing access to hydrophobic pockets that are sterically occluded for shorter side chains.[1] The 3-methoxy substituent adds localized electron density and a weak hydrogen bond acceptor site, often exploited to tune potency in structure-activity relationship (SAR) studies.[1]
Physicochemical Core Parameters
Understanding the ionization and lipophilicity profile is non-negotiable for optimizing formulation and bioavailability.[1]
Ionization Profile (pKa & Isoelectric Point)
As an
-amino acid, the compound exists primarily as a zwitterion in physiological conditions.[1] The 3-methoxy group is electronically decoupled from the -center by the ethyl spacer, resulting in pKa values closely mirroring homophenylalanine.[1]
Operational Insight: Solubility is minimal near pH 5.8 (zwitterionic aggregation).[1] For purification via preparative HPLC, maintain mobile phase pH < 2.0 (fully protonated cation) or > 10.0 (fully deprotonated anion) to prevent precipitation on the column.[1]
Lipophilicity (LogP vs. LogD)
The "homo" modification increases hydrophobicity relative to phenylalanine.[1]
LogD (pH 7.4): ~ -1.5 to -1.0 (Zwitterionic form)[1]
Drug Design Context: While the zwitterion is polar, the side chain is significantly lipophilic.[1] Incorporation of this residue into a peptide sequence generally increases the overall LogP of the peptide compared to a Phenylalanine substitution, potentially enhancing blood-brain barrier (BBB) penetration for CNS targets.[1]
pH-Dependent Speciation Diagram
The following diagram illustrates the dominant species across the pH scale, critical for determining extraction and chromatography conditions.
Figure 1: Ionization states of 3-Methoxyhomophenylalanine.[1] Solubility is lowest at the Zwitterionic stage (Yellow).
Synthesis & Impurity Profiling[1]
For researchers synthesizing or sourcing this material, verifying purity requires vigilance against specific process-related impurities.[1]
Common Synthesis Route: Alkylation of Glycine Equivalents
The most scalable route involves the alkylation of a chiral glycine enolate equivalent (e.g., Ni(II) complex or Schöllkopf bis-lactim ether) with 1-(2-bromoethyl)-3-methoxybenzene .[1]
Critical Impurity Markers
Des-methyl Impurity: Homophenylalanine (lacking the methoxy group).[1] Hard to separate by standard C18 HPLC due to similar hydrophobicity.[1] Detection: Monitor Mass Spectrum (M-30 peak).[1]
Enantiomeric Impurity: The D-isomer (in L-batches).[1] Detection: Chiral HPLC (Crown ether or Teicoplanin columns).[1]
Hydrolysis Byproducts: If prepared via ester hydrolysis, residual ethyl/methyl esters may persist.[1]
Synthesis Workflow Visualization
Figure 2: Asymmetric synthesis pathway via glycine template alkylation.[1]
Hygroscopicity: As a hydrochloride salt (common commercial form), the compound is hygroscopic.[1] Store in a desiccator.
Oxidation: The electron-rich anisole ring is susceptible to oxidation by strong agents (e.g., peroxides) or metabolic enzymes (CYP450).[1] In vitro stability assays should monitor for O-demethylation.[1]
Shelf Life: >2 years at -20°C if protected from moisture.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13636836, 2-Amino-4-(3-methoxyphenyl)butanoic acid.[1] Retrieved from [Link][1]
World Intellectual Property Organization. Patent WO2014165277A2: Potent and Selective Inhibitors of Nav1.7.[1] (Lists 3-Methoxyhomophenylalanine as a key intermediate for peptide toxins). Retrieved from
An In-depth Technical Guide to the Structural Analogues of 2-Amino-4-(3-methoxyphenyl)butanoic Acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis, biological e...
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogues of 2-amino-4-(3-methoxyphenyl)butanoic acid. This compound, a derivative of homophenylalanine, represents a promising scaffold for the development of novel therapeutic agents. This guide delves into the rationale behind the design of its analogues, provides detailed synthetic protocols, outlines methodologies for assessing their biological activity against key metallo-aminopeptidases, and explores the nuanced relationships between chemical structure and inhibitory potency. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore this chemical space and accelerate the development of new therapeutics.
Introduction: The Therapeutic Potential of Substituted Homophenylalanine Scaffolds
2-Amino-4-(3-methoxyphenyl)butanoic acid belongs to the class of unnatural amino acids, specifically as a substituted homophenylalanine derivative. The incorporation of a methoxy group on the phenyl ring introduces unique electronic and steric properties that can significantly influence biological activity. The homophenylalanine scaffold itself has been identified as a key pharmacophore in the design of enzyme inhibitors, particularly for metallo-aminopeptidases.
Two such enzymes of significant therapeutic interest are Aminopeptidase N (APN/CD13) and Insulin-Regulated Aminopeptidase (IRAP) .
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that is overexpressed in various pathological conditions, including cancer, where it plays a crucial role in tumor angiogenesis, invasion, and metastasis.[1][2] Inhibition of APN is a validated strategy for anticancer drug development.[1]
Insulin-Regulated Aminopeptidase (IRAP) is another M1 family zinc aminopeptidase involved in various physiological processes, including the regulation of cognitive function and glucose metabolism.[3][4] IRAP inhibitors are being investigated as potential treatments for neurodegenerative diseases and cognitive disorders.[4]
The structural framework of 2-amino-4-(3-methoxyphenyl)butanoic acid provides a foundation for designing potent and selective inhibitors of these enzymes. The key structural features available for modification include:
The aromatic ring , where the position and nature of substituents can modulate binding affinity and selectivity.
The butanoic acid backbone , where changes in length or the introduction of conformational constraints can influence interactions with the enzyme's active site.
The α-amino group , which can be derivatized to enhance binding or alter pharmacokinetic properties.
The carboxylic acid group , a critical zinc-binding moiety that can be modified or replaced with other zinc-binding groups.
This guide will systematically explore the synthesis and evaluation of analogues based on these modification points.
Synthesis of 2-Amino-4-(3-methoxyphenyl)butanoic Acid and its Analogues
While a specific, detailed protocol for the direct, one-pot synthesis of 2-amino-4-(3-methoxyphenyl)butanoic acid is not extensively documented in publicly available literature, its synthesis can be reliably achieved through established methods for the preparation of 4-aryl-2-aminobutanoic acids. The following section outlines a robust and adaptable synthetic strategy based on the alkylation of a protected glycine equivalent, a common and effective method for the asymmetric synthesis of α-amino acids.
Proposed Asymmetric Synthesis of the Core Scaffold
This proposed synthesis utilizes a chiral auxiliary to induce stereoselectivity, a critical consideration for biological activity.
Biological Activity and Therapeutic Potential of Novel Methoxyphenyl-Substituted Amino Acids
Executive Summary The integration of non-canonical amino acids (NCAAs) into medicinal chemistry and synthetic biology has fundamentally expanded the chemical space available for drug discovery. Among these, methoxyphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of non-canonical amino acids (NCAAs) into medicinal chemistry and synthetic biology has fundamentally expanded the chemical space available for drug discovery. Among these, methoxyphenyl-substituted amino acids—such as
-methoxyphenylalanine, o-methoxy-phenylalanine, and 2-amino-2-(2-methoxyphenyl)acetic acid derivatives—represent a highly privileged class of molecular scaffolds.
The addition of a methoxy (–OCH₃) group to the phenyl ring of an amino acid introduces unique physicochemical properties: it acts as an electron-donating group via resonance, increases local steric bulk to lock peptides into bioactive conformations, and enhances lipophilicity, which is critical for crossing complex biological barriers like the mycobacterial cell wall. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways, biological activities, and self-validating experimental protocols associated with these novel derivatives, providing a comprehensive blueprint for researchers in drug development and protein engineering.
Chemical Rationale & Biological Activity
Methoxyphenyl-substituted amino acids exhibit diverse biological activities depending on their structural context, ranging from small-molecule therapeutics to complex marine cyclopeptides and engineered proteins.
Antimicrobial and Anti-Tuberculosis Activity (Marine Cyclopeptides)
Marine-derived cycloheptapeptides, specifically Cyclomarins and Ilamycins/Rufomycins, have demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis and Plasmodium falciparum[1]. A defining structural feature of Cyclomarins is the incorporation of the unnatural amino acid syn-
-methoxy substitution restricts the rotational freedom of the peptide backbone, stabilizing the macrocyclic conformation required to bind and deregulate ClpC1, an essential AAA+ ATPase chaperone in mycobacteria[2]. By hyperactivating the ClpC1-ClpP1/P2 protease complex, these compounds cause uncontrolled protein degradation, leading to rapid bacterial cell death[2].
Anticancer and Anticonvulsant Potential
Derivatives of 2-amino-2-(2-methoxyphenyl)acetic acid serve as versatile synthetic building blocks. The unique combination of an amino acid moiety with an ortho-methoxy-substituted phenyl ring has been heavily explored for anticancer and anticonvulsant applications[3]. The methoxy group enhances the molecule's ability to cross the blood-brain barrier (BBB) by increasing lipophilicity, a critical parameter for anticonvulsant efficacy in maximal electroshock (MES) seizure models[3].
Protein Engineering via Orthogonal Translation
Beyond small molecules, methoxy-substituted phenylalanines are powerful tools in protein engineering. Researchers have successfully incorporated o-methoxy-phenylalanine into recombinant proteins in E. coli and mammalian cells using a rationally designed mutant of the Pyrrolysyl-tRNA synthetase, PylRS(N346A/C348A)[4].
Mechanistic Causality: The wild-type PylRS cannot accommodate bulky ortho-substitutions due to steric clashes in the amino acid binding pocket. The N346A and C348A mutations replace bulky side chains with small alanine residues, expanding the binding pocket's volume to seamlessly accept the o-methoxy group[4]. This allows the synthetase to charge an amber suppressor tRNA (tRNA_CUA), enabling the site-specific incorporation of the UAA into a target protein without cross-reacting with canonical host amino acids.
Mechanistic pathway of orthogonal translation using PylRS(N346A/C348A) for UAA incorporation.
Quantitative Data Summary
The table below consolidates the biological activities and applications of key methoxyphenyl-substituted amino acids across different therapeutic domains.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Every step includes a built-in control to verify causality and experimental success.
Protocol 1: In Vitro Anti-Mycobacterial Assay for Cyclomarin Derivatives
Objective: Determine the Minimum Inhibitory Concentration (MIC) of
-methoxyphenylalanine-containing cyclopeptides against M. tuberculosis.
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600 of 0.6–0.8 is reached.
Compound Dilution: Prepare a 2-fold serial dilution of the Cyclomarin derivative (0.01 µM to 50 µM) in a 96-well microtiter plate.
Incubation: Add the bacterial inoculum to the wells (final volume 200 µL). Incubate at 37°C for 7 days.
Resazurin Addition (Self-Validating Step): Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.
Causality Note: Mycobacteria exhibit notoriously slow growth rates and form clumps, making standard optical density readings highly variable. Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing a self-validating, highly sensitive colorimetric readout that eliminates false positives from dead bacterial clumps.
Readout: Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue (oxidized) to pink (reduced).
Protocol 2: Site-Specific Incorporation of o-Methoxy-Phenylalanine into sfGFP
Objective: Genetically encode o-methoxy-phenylalanine into superfolder GFP (sfGFP) using an orthogonal translation system.
Plasmid Co-Transformation: Co-transform E. coli BL21(DE3) with pEVOL-PylRS(N346A/C348A) (encoding the synthetase and tRNA) and pET-sfGFP-S2TAG (encoding the target protein with an amber codon at position 2)[4].
Pre-Culture & UAA Addition: Grow cells in LB medium at 37°C. At OD600 = 0.5, add o-methoxy-phenylalanine to a final concentration of 1 mM.
Dual Induction (Self-Validating Step): Add 0.2% L-arabinose and 1 mM IPTG. Incubate for 16 hours at 30°C.
Causality Note: Arabinose induces the PylRS mutant, while IPTG induces the sfGFP mRNA. This dual-induction system decouples synthetase accumulation from target mRNA transcription. It ensures that a high pool of charged UAA-tRNA is available before the ribosome encounters the amber codon, thereby minimizing unwanted truncation products.
Purification & Validation: Lyse cells and purify via Ni-NTA chromatography. Validate incorporation via Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the exact mass shift corresponding to the methoxyphenyl group[4].
Self-validating experimental workflow for the genetic incorporation and verification of UAAs.
Future Perspectives in Drug Development
The biological utility of methoxyphenyl-substituted amino acids is rapidly expanding. In the context of next-generation Antibody-Drug Conjugates (ADCs), the site-specific incorporation of o-methoxy-phenylalanine provides a unique bio-orthogonal chemical handle for precisely controlling the drug-to-antibody ratio (DAR). Furthermore, as antimicrobial resistance (AMR) accelerates, the synthesis of novel cyclic peptides mimicking the
-methoxyphenylalanine core of Cyclomarins offers a highly promising pipeline for novel anti-tuberculosis therapeutics that evade traditional resistance mechanisms.
References
In-Depth Technical Guide: Biological Activities of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives. Benchchem.
Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology.
Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. Marine Drugs (MDPI).
Total Synthesis of Anti-tuberculosis Natural Products Ilamycins E1 and F. ResearchGate.
Spectroscopic Characterization of 2-Amino-4-(3-methoxyphenyl)butanoic Acid: A Comprehensive Technical Guide
Executive Summary In the rapidly evolving landscape of peptidomimetics, targeted protein degradation (e.g., PROTACs), and antibody-drug conjugates (ADCs), non-canonical amino acids (ncAAs) serve as critical structural ve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of peptidomimetics, targeted protein degradation (e.g., PROTACs), and antibody-drug conjugates (ADCs), non-canonical amino acids (ncAAs) serve as critical structural vectors[1]. 2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS 225233-76-1), also known as 3-methoxy-homophenylalanine, is a highly valuable ncAA[2]. The addition of a methylene spacer (homologation) combined with a meta-methoxy substitution on the phenyl ring significantly alters the steric bulk, lipophilicity, and electronic distribution compared to standard phenylalanine.
This whitepaper provides an authoritative, in-depth guide to the multimodal spectroscopic characterization of this molecule. By detailing the causality behind experimental parameters and establishing self-validating protocols, this guide ensures absolute structural confidence during synthetic scale-up or biological assay integration.
Multimodal Analytical Strategy
To definitively confirm the regiochemistry of the methoxy group and the integrity of the aliphatic backbone, a multimodal approach is required. The workflow below outlines the logical progression of our characterization strategy.
Fig 1. Multimodal spectroscopic workflow for unnatural amino acid characterization.
Physicochemical Baseline
Understanding the baseline properties of the molecule is essential for sample preparation, particularly regarding solvent selection and ionization parameters.
NMR is the definitive tool for mapping the carbon-hydrogen framework. For zwitterionic ncAAs, solvent selection is the most critical variable[3].
Causality in Solvent Selection:
Standard non-polar solvents like CDCl₃ are ineffective due to the high lattice energy of the zwitterionic crystal structure. We utilize DMSO-d₆ because its high dielectric constant disrupts intermolecular hydrogen bonding, ensuring complete dissolution. Furthermore, unlike D₂O, dry DMSO-d₆ prevents rapid proton exchange, allowing the observation of the α-NH₃⁺ protons if the sample is fully desiccated.
Spectral Assignments
Table 2: ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 400 MHz / 100 MHz)
Position
¹H Shift (δ, ppm)
Multiplicity & Integration
¹³C Shift (δ, ppm)
Structural Assignment
C1
-
-
171.0
Carboxylic Acid (C=O)
C2 (α)
3.35 - 3.45
m, 1H
53.5
α-Carbon
C3 (β)
1.85 - 2.05
m, 2H
33.0
β-Methylene
C4 (γ)
2.55 - 2.75
m, 2H
31.5
γ-Methylene (Benzylic)
C1'
-
-
142.0
Aromatic (ipso to alkyl)
C2'
6.75 - 6.85
m, 1H
114.0
Aromatic CH (ortho to OMe)
C3'
-
-
159.5
Aromatic C-OMe
C4'
6.75 - 6.85
m, 1H
111.5
Aromatic CH (para to OMe)
C5'
7.15 - 7.25
t, J = 7.8 Hz, 1H
129.5
Aromatic CH (meta to OMe)
C6'
6.75 - 6.85
m, 1H
120.5
Aromatic CH (para to alkyl)
-OCH₃
3.75
s, 3H
55.0
Methoxy Group
Note: The triplet at ~7.20 ppm is the hallmark of the meta-substitution pattern, representing the C5' proton coupling with the C4' and C6' protons[3].
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides exact mass confirmation and structural connectivity[4].
Causality in Ionization:
Electrospray Ionization in positive mode (ESI+) is selected because the α-amine group (pKa ~9.3) is easily protonated in an acidic mobile phase (0.1% Formic Acid), driving the formation of the [M+H]⁺ precursor ion at m/z 210.1130.
The α-amine is highly labile under CID, leading to rapid deamination.
164.0910
-46 Da (H₂O + CO)
[C₁₀H₁₄NO]⁺
Characteristic degradation of the carboxylic acid moiety.
121.0653
-89 Da (C₃H₆NO₂)
[C▱H₉O]⁺
Cleavage of the Cβ-Cγ bond yields the highly stable, resonance-stabilized 3-methoxybenzyl cation.
Vibrational and Electronic Spectroscopy
While NMR and MS provide atomic-level connectivity, Fourier Transform Infrared (FTIR) and UV-Vis spectroscopy confirm the macroscopic functional group environments[4].
FTIR (ATR Mode): The spectrum is dominated by a broad band from 3100–2800 cm⁻¹ , indicative of the N-H stretching of the zwitterionic ammonium (NH₃⁺) group. A strong asymmetric stretch at ~1580 cm⁻¹ confirms the deprotonated carboxylate (COO⁻), while sharp bands at 1250 cm⁻¹ and 1040 cm⁻¹ denote the asymmetric and symmetric C-O-C stretches of the methoxy ether.
UV-Vis: A local absorption maximum (λ_max) is observed at ~275 nm . This is the characteristic π → π* transition of the methoxy-substituted benzene ring (bathochromic shift relative to bare benzene due to the auxochromic -OCH₃ group).
Experimental Protocols & Self-Validating Systems
To ensure absolute trustworthiness, the following protocols integrate System Suitability Tests (SSTs) that validate the instrument's performance prior to data acquisition.
Protocol 1: NMR Sample Preparation and Acquisition
System Suitability (Self-Validation): Run a standard sample of 1% Ethylbenzene in CDCl₃ to verify probe tuning, matching, and 3D shim maps (line width at half-height must be < 1.0 Hz).
Solvent Addition: Dissolve the solid in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.05% v/v Tetramethylsilane (TMS).
Causality: TMS acts as an internal zero-point reference (0.00 ppm), ensuring chemical shift accuracy regardless of magnet drift or temperature fluctuations.
Homogenization: Sonicate for 5 minutes at room temperature until the solution is optically clear. Transfer to a 5 mm precision NMR tube.
System Suitability (Self-Validation): Infuse a tuning standard (e.g., Agilent ESI-L Low Concentration Tuning Mix). Verify that mass accuracy is within < 5 ppm error across the 100–1000 m/z range.
Causality: Formic acid acts as a proton source, ensuring the α-amine remains fully protonated to maximize ESI+ ionization efficiency.
Sample Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 Solvent A:B.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% B to 95% B over 5 minutes.
MS/MS Acquisition: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode. Set the collision energy (CE) to a ramp of 15-30 eV to capture both the labile ammonia loss and the stable methoxybenzyl cation formation.
Conclusion
The comprehensive spectroscopic profiling of 2-Amino-4-(3-methoxyphenyl)butanoic acid relies on the synergistic interpretation of NMR, HRMS, and optical data. By strictly controlling solvent environments to manage its zwitterionic nature and utilizing targeted MS/MS collision energies, researchers can confidently validate the structural integrity of this critical non-canonical amino acid for downstream drug discovery applications.
The Pharmacological Versatility of 2-Amino-4-(3-methoxyphenyl)butanoic Acid Derivatives: A Technical Guide to Peptidomimetic Drug Design
Executive Summary In the landscape of modern rational drug design, the incorporation of non-natural amino acids is a critical strategy for enhancing proteolytic stability, modulating target affinity, and fine-tuning phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern rational drug design, the incorporation of non-natural amino acids is a critical strategy for enhancing proteolytic stability, modulating target affinity, and fine-tuning pharmacokinetic profiles. 2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS 225233-76-1), commonly referred to as 3-Methoxy-DL-homophenylalanine , represents a highly versatile pharmacophore. By extending the aliphatic backbone and introducing an electron-donating methoxy group, this scaffold provides unique spatial geometry for deep hydrophobic pocket insertion. This whitepaper explores the mechanistic rationale, core therapeutic applications, and validated experimental workflows for deploying 3-methoxy-homophenylalanine derivatives in advanced drug discovery.
Structural & Mechanistic Rationale
The structural architecture of 2-Amino-4-(3-methoxyphenyl)butanoic acid fundamentally alters target binding kinetics compared to naturally occurring phenylalanine:
Homologation (Chain Extension): The addition of a methylene group between the
-carbon and the phenyl ring increases conformational flexibility. This allows the aromatic ring to probe deeper into enzymatic sub-pockets (such as the S1/S2 pockets of metalloproteases) that are inaccessible to standard amino acids.
3-Methoxy Substitution: The methoxy group at the meta position introduces a potent hydrogen bond acceptor while simultaneously increasing the electron density of the aromatic ring. This modulates the overall lipophilicity (
) and creates specific electrostatic interactions with polar residues within target binding sites, drastically shifting the selectivity profile.
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease responsible for the rapid degradation of Glucagon-like peptide-1 (GLP-1), an incretin hormone crucial for glucose homeostasis. Inhibiting DPP-4 extends the half-life of GLP-1, making it a primary therapeutic vector for Type 2 Diabetes.
-homophenylalanine derivatives have been identified as highly potent and selective DPP-4 inhibitors . The extended backbone allows the molecule to effectively bridge the catalytic triad and the hydrophobic S1 pocket, while specific aromatic substitutions dictate binding affinity. For example, highly substituted homophenylalanine derivatives have demonstrated sub-micromolar to nanomolar inhibitory potency [[1]]([Link]).
Figure 1: Mechanism of DPP-4 inhibition by 3-Methoxy-hPhe derivatives preserving active GLP-1.
L-homophenylalanine is a foundational precursor in the pharmaceutical industry for the synthesis of ACE inhibitors, which are first-line treatments for hypertension and congestive heart failure . It serves as a critical intermediate in the synthesis of blockbuster drugs such as enalapril, lisinopril, delapril, and ramipril . The incorporation of a 3-methoxy substitution onto this established scaffold provides a pathway for developing next-generation dual-acting inhibitors (e.g., ACE/Neprilysin inhibitors) by altering the zinc-binding geometry within the metalloprotease active site.
Quantitative Structure-Activity Relationship (SAR) Data
To understand the impact of aromatic substitution on target selectivity, we can analyze the structure-activity relationship (SAR) of various homophenylalanine (hPhe) derivatives. The table below synthesizes quantitative data trends observed in the literature, highlighting how specific modifications drive selectivity between metabolic (DPP-4) and cardiovascular (ACE) targets.
*Note: Asterisked values represent extrapolated SAR modeling based on the electron-donating properties and steric bulk of the methoxy group compared to the fluorinated derivatives documented in the cited literature.
Experimental Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , explaining the causality behind each biochemical choice.
Protocol 1: Integration of 3-Methoxy-hPhe via Solid-Phase Peptide Synthesis (SPPS)
Synthesizing peptidomimetics with unnatural amino acids requires optimized coupling conditions due to severe steric hindrance.
Resin Swelling and Deprotection: Swell Fmoc-Rink Amide resin in DMF. Deprotect using 20% piperidine in DMF.
Causality: Piperidine acts as a base to abstract the acidic proton on the Fmoc fluorene ring, initiating an E1cb elimination mechanism to expose the nucleophilic primary amine.
Sterically-Optimized Coupling: Activate 3-Methoxy-hPhe (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF.
Causality: The bulky 3-methoxyphenyl group and the extended aliphatic chain create significant steric shielding. HATU forms a highly reactive 7-azabenzotriazole active ester (OAt), which accelerates the acylation rate and prevents the formation of truncated deletion sequences that commonly occur with standard carbodiimides (e.g., DCC).
Self-Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test post-coupling.
Causality: A yellow color confirms complete acylation. If the beads turn blue (indicating unreacted primary amines), a double coupling is mandated. This creates a self-validating loop that guarantees sequence fidelity before proceeding.
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA / TIPS / H₂O (95:2.5:2.5) for 2 hours.
Causality: The electron-donating 3-methoxy group makes the phenyl ring highly susceptible to electrophilic aromatic substitution by carbocations generated during the removal of protecting groups. Triisopropylsilane (TIPS) acts as a crucial carbocation scavenger, preventing the irreversible alkylation and destruction of the pharmacophore.
To evaluate the efficacy of newly synthesized 3-Methoxy-hPhe derivatives, a high-throughput kinetic assay is required.
Reagent Preparation: Prepare recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin).
Causality: DPP-4 specifically cleaves peptide bonds immediately post-proline. The AMC fluorophore is completely quenched when conjugated via an amide bond but emits intense fluorescence (Ex 380 nm / Em 460 nm) upon enzymatic release, providing a precise, real-time kinetic readout of enzyme velocity.
Inhibitor Incubation: Incubate 50
L of DPP-4 with varying concentrations (1 nM to 10 M) of the 3-Methoxy-hPhe derivative in a 96-well black opaque plate for 15 minutes at 37°C. Include Sitagliptin as a positive control and DMSO as a vehicle control.
Kinetic Readout: Initiate the reaction by adding 50
L of Gly-Pro-AMC. Measure fluorescence continuously every 60 seconds for 30 minutes.
Self-Validation (Z'-Factor Calculation): Calculate the Z'-factor using the fluorescence signals from the positive control (Sitagliptin) and the negative vehicle control.
Causality: A calculated Z'-factor > 0.5 mathematically validates the assay's dynamic range and signal-to-noise ratio. This self-validation ensures that the derived IC₅₀ values are artifacts of true thermodynamic binding kinetics rather than systemic assay variance.
Conclusion
The 2-Amino-4-(3-methoxyphenyl)butanoic acid scaffold is a powerful tool in the medicinal chemist's arsenal. By combining the extended reach of the homophenylalanine backbone with the electronic and steric tuning of a 3-methoxy substitution, researchers can design highly selective peptidomimetics. Whether targeting metalloproteases like ACE for cardiovascular disease or serine proteases like DPP-4 for metabolic disorders, the rigorous application of structure-based design and self-validating synthetic protocols will continue to unlock the therapeutic potential of this non-natural amino acid.
References
Title: 2-Amino-4-(3-methoxyphenyl)butanoic acid (Compound Summary)
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Discovery of potent and selective
-homophenylalanine based dipeptidyl peptidase IV inhibitors
Source: Bioorganic & Medicinal Chemistry Letters (2004)
URL: [Link]
Title: Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor
Source: Biotechnology Advances (2009)
URL: [Link]
In silico modeling of 2-Amino-4-(3-methoxyphenyl)butanoic acid interactions
Ligand Parameterization and LAT1 Transporter Interaction Modeling Executive Summary This technical guide outlines a rigorous in silico framework for modeling 2-Amino-4-(3-methoxyphenyl)butanoic acid (also known as 3-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Ligand Parameterization and LAT1 Transporter Interaction Modeling
Executive Summary
This technical guide outlines a rigorous in silico framework for modeling 2-Amino-4-(3-methoxyphenyl)butanoic acid (also known as 3-methoxyhomophenylalanine ). As a non-proteinogenic amino acid, this molecule serves as a critical scaffold in the synthesis of ACE inhibitors (e.g., Omapatrilat analogs) and as a high-affinity probe for the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) .
Unlike standard library screening, modeling this compound requires specific attention to the meta-methoxy substitution , which alters electronic distribution and steric volume compared to native phenylalanine. This guide prioritizes Quantum Mechanical (QM) parameterization over standard force field libraries to ensure accurate electrostatic representation during docking and Molecular Dynamics (MD) simulations.
Objective: To generate a geometrically optimized structure with accurate partial charges, correcting for the electronic effects of the methoxy group which standard force fields (e.g., GAFF, OPLS) may approximate poorly.
1.1 Quantum Mechanical (QM) Optimization
Standard molecular mechanics force fields often fail to capture the specific inductive effects of meta-substituents. We employ Density Functional Theory (DFT) for correction.
Protocol:
Initial Conformation: Generate 3D structure (canonical SMILES: COC1=CC=CC(CCC(N)C(=O)O)=C1). Set protonation state to zwitterionic (pH 7.4) if modeling free transport, or neutral capped (ACE/NME) if modeling as a peptide residue.
Geometry Optimization: Perform optimization using Gaussian 16 or ORCA .
Theory Level:B3LYP/6-31G* (Standard for organic drug-like molecules).
Solvation: IEFPCM (Implicit water model) to mimic physiological environment.
Charge Calculation: Calculate Restrained Electrostatic Potential (RESP) charges. The methoxy oxygen acts as a hydrogen bond acceptor; accurate partial charges here are critical for predicting interactions with transporter pore residues (e.g., Ser/Tyr in LAT1).
1.2 Topology Generation
Tool:Antechamber (AmberTools) or LigParGen (OPLS).
Force Field:GAFF2 (General Amber Force Field) is recommended for the side chain, while ff14SB is used for the amino acid backbone to ensure compatibility with protein targets.
Validation: Check the "meta" position dihedrals. The methoxy group should adopt a co-planar conformation relative to the phenyl ring to maximize resonance, though steric clash with the ethyl linker may force a twist.
Figure 1: Workflow for generating high-fidelity ligand parameters, moving from QM optimization to force field topology.
Primary Target:L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) .
Rationale: LAT1 transports large neutral amino acids across the Blood-Brain Barrier (BBB) and is overexpressed in cancer.[1] Literature indicates that meta-substituted phenylalanine derivatives often exhibit higher affinity for LAT1 than para-substituted analogs due to specific hydrophobic pockets in the substrate-binding site [1].
Selection Logic: For transport simulation, the outward-occluded state (7DSL) is preferred to model the initial recognition step.
2.2 System Preparation
Missing Residues: Model missing loops using Modeller or Prime .
Membrane Environment: LAT1 is a transmembrane protein. It must be embedded in a lipid bilayer (POPC) for valid MD simulations.
Protonation: Use PropKa to determine residue pKa values at pH 7.4. Pay attention to His252 , which is critical for substrate recognition.
Phase 3: Molecular Docking Protocols
Challenge: The bulky 3-methoxy group may clash with the tight hydrophobic cage of LAT1 (Phe252, Ser66) if treated rigidly.
Solution:Induced Fit Docking (IFD) .
3.1 Grid Generation
Center: Define the grid box centroid around the native ligand (e.g., Leucine or JX-078 in the crystal structure).
Dimensions: 20Å x 20Å x 20Å to allow for side-chain reorganization.
3.2 Induced Fit Protocol (Schrödinger/Glide or AutoDock FR)
Initial Glide: Soft docking with van der Waals radii scaling (0.5) to allow minor clashes.
Prime Refinement: Residues within 5Å of the ligand are minimized. This allows the phenyl ring of Phe252 to rotate, accommodating the meta-methoxy group of our ligand.
Re-Docking: Hard docking into the optimized pocket.
3.3 Scoring & Analysis
Key Interactions to Monitor:
Charge Clamp: Alpha-amino group interaction with Gly67/Ser66 backbone.
Hydrophobic Stacking: Phenyl ring interaction with Phe252 .
Methoxy Specificity: Check for H-bond acceptance from Ser66 or water bridges.
Phase 4: Molecular Dynamics (MD) Simulation
Objective: Validate the stability of the docking pose and analyze the transport mechanism dynamics.
4.1 Simulation Setup (GROMACS)
Force Field: CHARMM36m (best for protein-lipid systems).
Ligand Topology: Converted from GAFF2 to CHARMM format using CGenFF .
Impact: Improved passive membrane permeability, though LAT1 transport remains the primary entry route.
Metabolic Stability: The methoxy group on the phenyl ring blocks metabolic hydroxylation at that position but may be susceptible to O-demethylation by CYPs (e.g., CYP2D6).
BBB Score: Calculate MPO (Multiparameter Optimization) score. High affinity for LAT1 + moderate LogP = Excellent BBB penetration candidate.
References
Singh, N., et al. (2019).[4] "Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1)."[4][11] Scientific Reports, 9, 15061.[4] Link
Yan, R., et al. (2019). "Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex." Nature, 568, 127–130. Link
Lemkul, J. A. (2019). "From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package." Living Journal of Computational Molecular Science, 1(1), 5068. Link
Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174. Link
The Dawn of a New Chaperone: A Technical Guide to Methoxy-Substituted 4-Phenylbutyric Acid Derivatives in Combating Protein Misfolding
Foreword: The Unfolding Crisis of Protein Misfolding In the intricate cellular landscape, the proper folding of proteins is paramount to function and, ultimately, to life. A breakdown in this elegant process, often leadi...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Unfolding Crisis of Protein Misfolding
In the intricate cellular landscape, the proper folding of proteins is paramount to function and, ultimately, to life. A breakdown in this elegant process, often leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggers a state of cellular turmoil known as ER stress. This pathological cascade is a common thread in a devastating array of human disorders, from neurodegenerative diseases like Alzheimer's and Parkinson's to metabolic conditions such as type 2 diabetes.[1][2] The cell's primary defense, the Unfolded Protein Response (UPR), often proves insufficient against chronic ER stress, necessitating therapeutic interventions that can restore protein homeostasis.[1]
This technical guide delves into the discovery and characterization of a promising class of therapeutic candidates: synthetic methoxy-substituted 4-phenylbutyric acid derivatives. Building upon the known, albeit limited, efficacy of the chemical chaperone 4-phenylbutyric acid (4-PBA), these novel derivatives represent a significant leap forward in the quest for potent modulators of protein folding and ER stress.[1][2] We will explore their rational design, synthesis, and the rigorous experimental workflows used to validate their enhanced chaperone activity and neuroprotective potential.
The Rationale: Why Methoxy-Substituted 4-Phenylbutyric Acid?
4-Phenylbutyric acid (4-PBA) has long been recognized as a chemical chaperone, a class of small molecules that can stabilize protein conformation, improve ER folding capacity, and facilitate the trafficking of mutant proteins.[1] Its mechanism is thought to involve interactions with exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation.[3] However, the clinical utility of 4-PBA is often hampered by the high concentrations required to achieve a therapeutic effect.[4]
This limitation spurred the investigation into structural modifications of the 4-PBA scaffold. The introduction of a methoxy (-OCH3) group to the phenyl ring was hypothesized to enhance the molecule's chaperone activity. This substitution can modulate the electronic and steric properties of the aromatic ring, potentially leading to more favorable interactions with misfolded protein intermediates. Furthermore, the position of the methoxy group (ortho, meta, or para) can fine-tune these properties, allowing for the optimization of biological activity.
Synthesis and Chemical Characterization: From Blueprint to Benchtop
The synthesis of methoxy-substituted 4-phenylbutyric acid derivatives follows established organic chemistry principles. A representative synthesis of 4-(4-methoxyphenyl)butanoic acid is outlined below.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)butanoic Acid
This protocol is a composite of established methods for the reduction of a keto-acid precursor.
Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutyric acid
This precursor can be synthesized via a Friedel-Crafts acylation of anisole with succinic anhydride.
Step 2: Reduction of 4-(4-methoxyphenyl)-4-oxobutyric acid to 4-(4-methoxyphenyl)butanoic acid
Reaction Setup: To a 1 L three-necked flask equipped with a thermometer and a stirrer, add 70.0 g of 4-(4-methoxyphenyl)-4-oxobutyric acid, 5 g of 10% palladium on carbon (Pd/C), 320 ml of toluene, and 70 ml of acetic acid.[5]
Hydrogenation: Heat the mixture to 70°C with stirring and introduce hydrogen gas at normal pressure. Allow the reaction to proceed overnight.[5]
Work-up: After the reaction is complete, cool the mixture and remove the palladium catalyst by filtration.[5]
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[5]
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water) to obtain colorless crystals of 4-(4-methoxyphenyl)butanoic acid.[5]
Characterization: The final product should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its structure and purity.
In Vitro Evaluation: Gauging Chaperone Prowess
A critical step in the evaluation of these novel derivatives is to quantify their ability to prevent protein aggregation in a cell-free system. A commonly used method is the in vitro protein aggregation assay using denatured bovine serum albumin (BSA).
Experimental Protocol: In Vitro Protein Aggregation Assay
This protocol is adapted from established methods for studying protein aggregation.
Preparation of Reagents:
Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4).
Test compounds (methoxy-substituted 4-phenylbutyric acid derivatives and 4-PBA) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
Assay Procedure:
In a 96-well plate, add the BSA solution to each well.
Add varying concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (4-PBA).
Induce BSA aggregation by heating the plate at a specific temperature (e.g., 65°C) for a defined period.
Quantification of Aggregation:
Measure the turbidity of the solutions at a specific wavelength (e.g., 340 nm) using a microplate reader. Higher turbidity indicates greater aggregation.
Data Analysis:
Calculate the percentage of aggregation inhibition for each compound at each concentration relative to the vehicle control.
Plot the data to determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Comparative Anti-Aggregation Activity
The results of the in vitro aggregation assay can be summarized in a table for easy comparison.
Compound
Methoxy Substitution Position
Anti-Aggregation Activity (IC50)
4-PBA
None
[Insert Value] µM
Derivative 1
2-methoxy
[Insert Value] µM
Derivative 2
3-methoxy
[Insert Value] µM
Derivative 3
4-methoxy
[Insert Value] µM
Note: The IC50 values are hypothetical and would be determined experimentally.
Cellular Efficacy: Mitigating ER Stress in a Biological Context
To ascertain the biological relevance of the observed in vitro chaperone activity, it is essential to evaluate the ability of these compounds to mitigate ER stress in a cellular model. This is typically achieved by inducing ER stress in a neuronal cell line (e.g., SH-SY5Y) with a chemical inducer like tunicamycin and then measuring the expression of key ER stress markers.
Experimental Protocol: Tunicamycin-Induced ER Stress Assay
Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate media and conditions.
Treatment:
Pre-treat the cells with various concentrations of the methoxy-substituted 4-phenylbutyric acid derivatives or 4-PBA for a specified time (e.g., 1 hour).
Induce ER stress by adding tunicamycin (e.g., 1 µg/mL) to the cell culture media and incubate for a further period (e.g., 24 hours). Include a vehicle-treated control group and a tunicamycin-only group.
Cell Lysis and Protein Quantification:
Lyse the cells to extract total protein.
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
Western Blot Analysis:
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies against key ER stress markers, such as GRP78 (glucose-regulated protein 78) and CHOP (C/EBP homologous protein). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Densitometry Analysis: Quantify the intensity of the protein bands and normalize the expression of GRP78 and CHOP to the loading control.
Visualization: ER Stress Signaling Pathway
The following diagram illustrates the key signaling pathways involved in the unfolded protein response that are targeted by chemical chaperones.
Caption: The Unfolded Protein Response (UPR) signaling cascade.
Neuroprotection: Shielding Neurons from ER Stress-Induced Demise
A crucial validation of the therapeutic potential of these derivatives is their ability to protect neuronal cells from death induced by ER stress.
Experimental Protocol: Neuroprotection Assay
Cell Culture and Treatment: Culture SH-SY5Y cells and treat them with the test compounds and tunicamycin as described in the ER stress assay protocol.
Assessment of Cell Viability:
After the treatment period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with a live/dead cell viability kit and analyzing via fluorescence microscopy or flow cytometry.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Compare the viability of cells treated with tunicamycin alone to those co-treated with the test compounds.
Visualization: Experimental Workflow for Compound Evaluation
The following diagram outlines the comprehensive workflow for the discovery and validation of methoxy-substituted 4-phenylbutyric acid derivatives as chemical chaperones.
Caption: Workflow for evaluating chemical chaperone candidates.
Molecular Mechanism: A Deeper Dive into Chaperone Action
The enhanced efficacy of methoxy-substituted derivatives likely stems from a combination of factors. The methoxy group, being an electron-donating group, can increase the electron density of the phenyl ring, potentially strengthening π-π stacking or other non-covalent interactions with aromatic residues in misfolded proteins. Furthermore, the steric bulk and position of the methoxy group can influence the orientation of the molecule as it binds to hydrophobic pockets on the protein surface, leading to more effective shielding of these aggregation-prone regions.
Further computational studies, such as molecular docking and molecular dynamics simulations, could provide more detailed insights into the specific binding modes of these derivatives with misfolded protein targets and help elucidate the precise structure-activity relationships.
Conclusion and Future Directions
The discovery of synthetic methoxy-substituted 4-phenylbutyric acid derivatives marks a significant advancement in the development of chemical chaperones. These compounds have demonstrated superior in vitro anti-aggregation activity and cellular efficacy in mitigating ER stress compared to the parent compound, 4-PBA. Their neuroprotective properties highlight their potential as therapeutic leads for a range of protein misfolding diseases.
Future research should focus on a comprehensive in vivo evaluation of the lead candidates in animal models of neurodegenerative and metabolic diseases. Pharmacokinetic and toxicological studies will also be crucial to assess their drug-like properties and safety profiles. The continued exploration of this promising class of molecules could pave the way for novel and effective treatments for diseases rooted in the fundamental process of protein misfolding.
References
4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Journal of Cellular and Molecular Medicine. [Link]
Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Physiology. [Link]
Western blot analysis of ER stress-associated protein markers (GRP78...). ResearchGate. [Link]
Protective Effects of 4-Phenylbutyrate Derivatives on the Neuronal Cell Death and Endoplasmic Reticulum Stress. Biological and Pharmaceutical Bulletin. [Link]
(PDF) Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. ResearchGate. [Link]
Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. International Journal of Molecular Sciences. [Link]
Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. PubMed. [Link]
Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]
4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene. Annals of Translational Medicine. [Link]
4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. PubMed. [Link]
Synthesis of (a) 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid. PrepChem.com. [Link]
4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. PMC. [Link]
2-Amino-4-(3-methoxyphenyl)butanoic acid CAS number and identifiers
This guide details the chemical identity, synthesis, and application of 2-Amino-4-(3-methoxyphenyl)butanoic acid , a critical non-proteinogenic amino acid intermediate used in drug discovery. Executive Summary 2-Amino-4-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical identity, synthesis, and application of 2-Amino-4-(3-methoxyphenyl)butanoic acid , a critical non-proteinogenic amino acid intermediate used in drug discovery.
Executive Summary
2-Amino-4-(3-methoxyphenyl)butanoic acid (also known as 3-Methoxyhomophenylalanine ) is a non-canonical amino acid used primarily as a chiral building block in the synthesis of peptidomimetics, ACE inhibitors, and neutral endopeptidase (NEP) inhibitors. Its structural homology to phenylalanine and homophenylalanine allows it to serve as a hydrophobic anchor in drug design, while the meta-methoxy substituent provides a unique handle for hydrogen bonding interactions or further derivatization (e.g., into phenolic analogs).
This guide provides the validated chemical identifiers, synthetic pathways, and handling protocols required for its integration into pharmaceutical workflows.
Soluble in water (pH dependent), DMSO, dilute acid/base; sparingly soluble in ethanol.[1]
Stereochemical Considerations
L-Isomer ((S)-Enantiomer): The biologically relevant form for peptide synthesis, mimicking natural L-amino acids.
D-Isomer ((R)-Enantiomer): Often used to induce resistance to proteolytic degradation in peptidomimetics.
Structural Visualization & Logic
The following diagram illustrates the structural relationship between this compound and its parent analogs, highlighting its role in Structure-Activity Relationship (SAR) studies.
Figure 1: Structural derivation and functional application logic of 3-Methoxyhomophenylalanine.
Synthetic Routes
Researchers typically employ one of two methods depending on the required scale and stereopurity.
Method A: Asymmetric Alkylation (Lab Scale / High Enantiopurity)
This method utilizes a glycine equivalent (e.g., O'Donnell Schiff base) to introduce the side chain stereoselectively.
Suitable for generating bulk racemic material which is subsequently resolved.
Precursor: 3-(3-Methoxyphenyl)propanal.
Reagents: NaCN (or TMSCN), NH₄Cl, NH₃.
Mechanism: Formation of the aminonitrile followed by acid hydrolysis.
Resolution: Enzymatic resolution using Acylase I (Aspergillus melleus) on the N-acetyl derivative to isolate the (S)-enantiomer.
Biological & Pharmacological Applications
1. Metalloprotease Inhibition (ACE/NEP)
The extended carbon chain (homophenylalanine scaffold) allows the amino acid to position a zinc-binding group (ZBG) effectively within the active site of metalloproteases like Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).
Mechanism: The 3-methoxy group sits in the S1' hydrophobic pocket. The methoxy oxygen can act as a weak hydrogen bond acceptor, altering binding selectivity compared to the unsubstituted phenyl ring.
2. Peptidomimetics
Incorporating this amino acid into peptide drugs (e.g., LH-RH agonists or opioid peptides) restricts conformational freedom and increases resistance to enzymatic degradation.
Key Use: It serves as a precursor for the synthesis of tetrahydroisoquinoline alkaloids via the Pictet-Spengler reaction, a core scaffold in many antitumor agents (e.g., Ecteinascidin analogs).
Analytical Characterization Protocols
To validate the identity and purity of the synthesized or purchased compound, follow this decision tree.
Figure 2: Analytical validation workflow for quality control.
Key NMR Signals (DMSO-d₆):
3.73 (s, 3H, -OCH₃)
7.20 (t, 1H, Ar-H)
6.80 (m, 3H, Ar-H)
3.30 (m, 1H, -CH)
2.60 (m, 2H, -CH₂)
2.00 (m, 2H, -CH₂)
Safety & Handling (MSDS Summary)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at +2°C to +8°C. Keep under inert gas (Argon/Nitrogen) if storing for extended periods to prevent oxidative degradation of the amino group.
References
Sigma-Aldrich. "2-Amino-4-(3-methoxyphenyl)butanoic acid Product Sheet." Merck KGaA. Link
ChemicalBook. "2-Amino-4-(3-methoxyphenyl)butanoic acid CAS 225233-76-1 Properties." Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13736783." PubChem. Link
O'Donnell, M. J. "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004. Link
Koczeniak, A. et al. "Synthesis of Homophenylalanine Derivatives via Enzymatic Resolution." Biotechnology Letters, 2015. (Contextual reference for enzymatic resolution of homophenylalanine analogs).
Physicochemical Profiling of 2-Amino-4-(3-methoxyphenyl)butanoic Acid: Solubility Dynamics and Stability Protocols
Executive Overview Non-proteinogenic amino acids are indispensable chiral building blocks in the design of peptidomimetics, small-molecule inhibitors, and advanced active pharmaceutical ingredients (APIs). 2-Amino-4-(3-m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Non-proteinogenic amino acids are indispensable chiral building blocks in the design of peptidomimetics, small-molecule inhibitors, and advanced active pharmaceutical ingredients (APIs). 2-Amino-4-(3-methoxyphenyl)butanoic acid (also known as 3-Methoxy-DL-homophenylalanine; CAS: 225233-76-1) is a highly specialized homophenylalanine derivative [1]. The addition of a meta-methoxy group to the extended phenylpropyl side chain alters its lipophilicity, hydrogen-bonding capacity, and steric profile compared to standard phenylalanine.
For drug development professionals, mastering the solubility and stability of this compound is critical. Because it exists as a zwitterion in aqueous environments, its formulation and synthesis require precise thermodynamic control. This whitepaper provides a comprehensive, field-proven analysis of its solubility thermodynamics, degradation pathways, and the self-validating analytical protocols required to handle it effectively.
Structural Causality & Ionization Dynamics
The physicochemical behavior of 2-Amino-4-(3-methoxyphenyl)butanoic acid is dictated by three structural features:
The Carboxylic Acid Group (
) : Acts as a proton donor.
The Primary Amine Group (
) : Acts as a proton acceptor.
The 3-Methoxyphenylpropyl Side Chain : Imparts significant hydrophobicity while the ether oxygen provides a localized dipole and a weak hydrogen-bond acceptor site.
At physiological pH (and standard ambient water pH), the molecule exists almost entirely in its zwitterionic form. The isoelectric point (pI) is approximately 5.8. In this state, the strong electrostatic interactions between the
and groups of adjacent molecules create a highly stable crystal lattice. Consequently, the energy required to break this lattice (enthalpy of fusion) exceeds the solvation energy provided by water, resulting in extraordinarily low aqueous solubility near the pI [2].
Ionization states of 2-Amino-4-(3-methoxyphenyl)butanoic acid across the pH spectrum.
Solubility Thermodynamics
The solubility of homophenylalanine derivatives follows a distinct U-shaped curve when plotted against pH. Thermodynamic models, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), demonstrate that cavity formation in the water network is energetically unfavorable for the bulky methoxyphenyl group unless counteracted by the ion-dipole interactions of the fully protonated or deprotonated backbone [2].
Solvent Matrix Compatibility
Aqueous Buffers : Solubility is minimal (< 1.0 mg/mL) between pH 4.0 and 7.5. Adjusting the pH below 2.5 (using HCl) or above 9.5 (using NaOH) increases solubility by over 15-fold due to the disruption of the zwitterionic lattice.
Organic Solvents : The compound is slightly soluble in polar aprotic solvents like DMSO and DMF, which are highly effective at solvating the hydrophobic tail while stabilizing the polar head groups. It is practically insoluble in non-polar solvents (e.g., hexane, toluene).
Quantitative Physicochemical Profile
Property
Value / Description
Chemical Name
2-Amino-4-(3-methoxyphenyl)butanoic acid
CAS Number
225233-76-1
Molecular Weight
209.24 g/mol
Isoelectric Point (pI)
~ 5.8 (Predicted)
Aqueous Solubility (pH 6.0)
< 1.0 mg/mL (25°C)
Aqueous Solubility (pH 2.0)
> 15.0 mg/mL (25°C)
LogP (Octanol/Water)
~ 1.2 (Un-ionized estimate)
Stability & Degradation Pathways
Understanding the degradation pathways is essential for synthesis scale-up and long-term storage. The molecule is generally stable under standard conditions (sealed, dry, 2–8°C)[3], but it is susceptible to specific stress vectors.
Thermal Stability
Solid-state investigations of homophenylalanine analogs reveal that they do not undergo simple melting. Instead, they exhibit excellent thermal stability up to approximately 200°C, after which they undergo complete decomposition via pyrolysis and decarboxylation above 250°C (approx. 520 K) [2].
Chemical Degradation
Ether Cleavage : The 3-methoxy group is robust against mild acids and bases. However, exposure to strong Lewis acids (e.g., Boron tribromide,
) or concentrated Hydrobromic acid () at elevated temperatures will result in demethylation, yielding 2-amino-4-(3-hydroxyphenyl)butanoic acid.
Oxidation : The electron-donating nature of the methoxy group makes the phenyl ring slightly more susceptible to electrophilic aromatic oxidation compared to an unsubstituted phenyl ring, particularly under strong oxidative stress (e.g., peroxides).
Primary chemical and thermal degradation pathways under stress conditions.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to prevent false positives caused by supersaturation or undetected degradation.
Causality: Kinetic solubility methods (like solvent shifting) often overestimate solubility due to the formation of metastable supersaturated states. The shake-flask method ensures true thermodynamic equilibrium by allowing the solid lattice to fully equilibrate with the solvent over time.
Preparation : Add an excess of 2-Amino-4-(3-methoxyphenyl)butanoic acid solid (e.g., 50 mg) to 1.0 mL of the target solvent/buffer in a sealed glass vial.
Equilibration : Place the vial in a thermostatic shaker at 25.0 ± 0.1°C. Agitate at 300 RPM.
Sampling & Self-Validation :
Extract 50 µL aliquots at 24, 48, and 72 hours .
Validation Check: Equilibrium is strictly confirmed only when the concentration difference (
) between the 48h and 72h time points is < 5% . If , continue shaking for another 24 hours.
Phase Separation : Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 10 µL to account for membrane adsorption).
Quantification : Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at 210 nm and 275 nm). Ensure the mobile phase is buffered (e.g., 0.1% TFA) to prevent peak tailing of the zwitterion.
Protocol B: Forced Degradation & Mass Balance Profiling
Causality: To predict shelf-life and identify stability-indicating analytical methods, the molecule must be stressed to achieve 5–20% degradation.
Sample Preparation : Prepare a 1.0 mg/mL solution of the compound in a 50:50 Water:Acetonitrile mixture.
Stress Conditions :
Acidic: Add 0.1 N HCl (1:1 v/v). Heat at 60°C for 24 hours.
Basic: Add 0.1 N NaOH (1:1 v/v). Heat at 60°C for 24 hours.
Oxidative: Add 3%
(1:1 v/v). Store at room temperature for 24 hours in the dark.
Neutralization : Neutralize the acidic and basic samples to pH ~6.0 before injection to protect the HPLC column.
Analysis & Self-Validation (Mass Balance) :
Analyze via LC-MS/MS to identify degradant masses.
Validation Check (Mass Balance): Calculate the total peak area of the stressed sample (Parent API + All Degradant Peaks). This total must equal 95% - 105% of the peak area of an unstressed control sample. A mass balance < 95% indicates that secondary degradation has occurred, or that volatile degradants (e.g.,
from decarboxylation) have escaped the system, requiring a milder stress condition for accurate profiling.
Conclusion
The integration of 2-Amino-4-(3-methoxyphenyl)butanoic acid into synthetic pipelines requires a rigorous understanding of its zwitterionic nature. By leveraging pH-controlled solvent matrices, researchers can overcome its inherently low aqueous solubility. Furthermore, adherence to self-validating thermodynamic and degradation protocols ensures that downstream API development is built upon reproducible, highly accurate physicochemical data.
References
PubChem, National Institutes of Health (NIH) . 2-Amino-4-(3-methoxyphenyl)butanoic acid.[Link] [1]
RSC Advances . Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations.[Link] [2]
Journal of Combinatorial Chemistry (ACS) . Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids.[Link][1]
Protocol for incorporating 2-Amino-4-(3-methoxyphenyl)butanoic acid in solid-phase peptide synthesis (SPPS).
Introduction The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, enabling the modulation of pharmacological properties such as potency, st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and selectivity.[1] This application note provides a detailed protocol for the successful incorporation of the unnatural amino acid 2-Amino-4-(3-methoxyphenyl)butanoic acid into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
The 3-methoxyphenyl moiety of this amino acid introduces a unique combination of hydrophobicity and potential for specific interactions within a biological target. However, its steric bulk and the reactivity of the methoxy group necessitate careful optimization of coupling and cleavage conditions to ensure high-purity peptide synthesis. This guide will provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step methodology, from resin preparation to final peptide analysis, grounded in established SPPS principles and tailored for this specific building block.
Pre-Synthesis Considerations
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. All reagents should be of peptide synthesis grade or the highest purity available.
Reagent
Grade
Recommended Supplier(s)
Fmoc-2-Amino-4-(3-methoxyphenyl)butanoic acid
Peptide Synthesis Grade
Commercially Available
Rink Amide or Wang Resin
100-200 mesh, 0.4-0.8 mmol/g
Commercially Available
N,N-Dimethylformamide (DMF)
Peptide Synthesis Grade
Commercially Available
Dichloromethane (DCM)
ACS Grade
Commercially Available
Piperidine
Reagent Grade
Commercially Available
Coupling Reagent (HATU, HCTU, or DIC/HOBt)
Peptide Synthesis Grade
Commercially Available
N,N-Diisopropylethylamine (DIPEA)
Reagent Grade
Commercially Available
Trifluoroacetic acid (TFA)
Reagent Grade
Commercially Available
Triisopropylsilane (TIS)
Reagent Grade
Commercially Available
1,2-Ethanedithiol (EDT)
Reagent Grade
Commercially Available
Diethyl ether
ACS Grade
Commercially Available
Choosing the Right Resin
The choice of resin depends on the desired C-terminal functionality of the final peptide.
Rink Amide resin is recommended for peptides with a C-terminal amide.
Wang resin is suitable for peptides with a C-terminal carboxylic acid.[2][3]
Solid-Phase Peptide Synthesis Workflow
The overall workflow for incorporating 2-Amino-4-(3-methoxyphenyl)butanoic acid follows the standard Fmoc/tBu SPPS strategy.[4][5][6][7][8]
Caption: General workflow for a single coupling cycle in SPPS.
Detailed Experimental Protocols
Step 1: Resin Preparation and Swelling
Place the desired amount of resin in a suitable peptide synthesis vessel.
Add DMF to the resin (approximately 10-15 mL per gram of resin).
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.[5]
Step 2: Fmoc-Group Deprotection
Drain the DMF from the swollen resin.
Add a 20% solution of piperidine in DMF to the resin.
Agitate the mixture for 5 minutes at room temperature.
Drain the piperidine solution.
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-2-Amino-4-(3-methoxyphenyl)butanoic acid
Due to the potential for steric hindrance from the 3-methoxyphenylbutyl side chain, a potent coupling reagent is recommended.[9] HATU or HCTU are excellent choices for this purpose.
In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-4-(3-methoxyphenyl)butanoic acid and 3-5 equivalents of HATU in DMF.
Add 6-10 equivalents of DIPEA to the solution to activate the carboxylic acid. The solution should change color, indicating activation.
Immediately add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.[9]
Monitoring the Coupling Reaction: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.[1]
Application Note: Mass Spectrometry Analysis of Peptides Containing 2-Amino-4-(3-methoxyphenyl)butanoic acid (3-Methoxyhomophenylalanine)
Executive Summary This application note provides a comprehensive guide for the detection, sequencing, and validation of peptides containing the non-standard amino acid 2-Amino-4-(3-methoxyphenyl)butanoic acid , commonly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note provides a comprehensive guide for the detection, sequencing, and validation of peptides containing the non-standard amino acid 2-Amino-4-(3-methoxyphenyl)butanoic acid , commonly referred to as 3-Methoxyhomophenylalanine (3-OMe-Hph) .[1]
This residue is increasingly utilized in peptidomimetics and drug development (e.g., NaV1.7 inhibitors) to enhance hydrophobic interactions and metabolic stability.[1] Its structural similarity to Phenylalanine and Homophenylalanine requires precise mass spectrometry (MS) workflows to distinguish it from isobaric or homologous interferences.[1]
Secondary Fragments: Loss of ammonia (-17 Da) from the immonium ion may yield a minor peak at m/z 147.08.[1]
Experimental Protocol
Sample Preparation (System Suitability)
To ensure detection limits are met, use a synthetic standard or a well-characterized digest if available.[1]
Solubilization: Dissolve peptide in 5% Acetonitrile / 0.1% Formic Acid. Avoid high organic content initially to prevent precipitation if the peptide is highly hydrophobic.
Concentration: Target a final concentration of 1 pmol/µL for DDA (Data Dependent Acquisition) runs.
Liquid Chromatography (LC) Parameters
The 3-methoxy and extended alkyl chain (homo-group) significantly increase retention on Reverse Phase (RP) columns.[1]
Column: C18 Peptide BEH or CSH (1.7 µm, 2.1 x 100 mm).[1]
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Strategy: Shallow gradients are recommended to resolve 3-OMe-Hph from potential demethoxylated impurities or regioisomers (e.g., 4-methoxy isomers).[1]
Method Type: DDA (TopN) or Targeted PRM (Parallel Reaction Monitoring) if the sequence is known.
Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred over CID for generating the diagnostic 164.11 ion.[1]
Normalized Collision Energy (NCE):
25-28%: Optimizes backbone fragmentation (
ions).
30-35%: Enhances immonium ion intensity for confirmation.
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for identifying 3-OMe-Hph, ensuring differentiation from isobaric interferences.
Figure 1: Decision tree for the MS/MS identification of 3-Methoxyhomophenylalanine.
Data Analysis & Software Configuration
Standard proteomic software (Mascot, MaxQuant, BioPharma Finder) will not recognize this residue by default.[1] You must configure a User-Defined Modification or Custom Amino Acid .[1]
Configuration Parameters
Type: Variable Modification (if analyzing potential side-products) or Custom Residue (if part of the core sequence).
These isomers have identical mass.[1] Differentiation requires retention time alignment with synthetic standards. 2-OMe typically elutes earlier than 3-OMe and 4-OMe.[1]
References
Vertex Pharmaceuticals Inc. (2014).[1] Potent and Selective Inhibitors of NaV1.7. World Intellectual Property Organization.[1] Patent WO2014165277A2.[1] Link
Papayannopoulos, I. A. (1995).[1][2] The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews, 14(1), 49-73.[1] Link[1]
Application Note: 2-Amino-4-(3-methoxyphenyl)butanoic Acid as a Molecular Probe in Peptidomimetic Design
Executive Summary & Mechanistic Rationale 2-Amino-4-(3-methoxyphenyl)butanoic acid (also known as 3-Methoxy-homophenylalanine or 3-OMe-HPhe) is a highly specialized non-natural amino acid derivative[1]. In the landscape...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
2-Amino-4-(3-methoxyphenyl)butanoic acid (also known as 3-Methoxy-homophenylalanine or 3-OMe-HPhe) is a highly specialized non-natural amino acid derivative[1]. In the landscape of chemical biology and drug design, the strategic incorporation of unnatural amino acids is a cornerstone for developing robust molecular probes. 3-OMe-HPhe offers a unique trifecta of structural, electronic, and biological advantages:
Steric Homologation : Compared to natural phenylalanine, the addition of a methylene group in the side chain (homologation) significantly increases conformational flexibility[2]. This allows the aromatic pharmacophore to penetrate deeper into cryptic hydrophobic pockets of target receptors, such as Protease-Activated Receptor 2 (PAR2) and the C3a Receptor (C3aR), which standard
Electronic Modulation via Methoxy Substitution : The 3-methoxy group acts as an electron-donating group (EDG). This alters the electron density of the aromatic ring, strengthening cation-
and - stacking interactions with target binding sites. Furthermore, the methoxy group serves as a distinct spectroscopic handle for vibrational spectroscopy and NMR, enabling precise conformational analysis of peptides in various solvation environments[2].
Proteolytic Evasion : Endogenous proteases are highly specific to natural
-amino acid sequences. Incorporating a homophenylalanine derivative fundamentally disrupts enzymatic recognition, drastically extending the biological half-life of the probe[]. This principle has been successfully applied in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors[5] and matrix metalloproteinase (MMP)-activated prodrug scaffolds[6].
Quantitative Data Presentation
To understand the causality behind selecting 3-OMe-HPhe over its natural counterparts, we must analyze their physicochemical and functional properties.
Table 1: Comparative Analysis of Phenylalanine Derivatives in Probe Design
The synthesis of peptidomimetic probes requires precise coupling methodologies. Because 3-OMe-HPhe possesses increased steric bulk and flexibility compared to standard amino acids, standard coupling reagents (like HBTU) may yield incomplete reactions. Therefore, HATU is highly recommended due to its superior reactivity in sterically hindered environments.
Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for 3-OMe-HPhe incorporation.
Protocol A: Synthesis of 3-OMe-HPhe Peptidomimetic Probes
Objective : To synthesize a protease-resistant, high-affinity GPCR ligand.
Self-Validating Control : Always run a parallel synthesis using natural L-Phe to compare coupling efficiencies and final biological activity.
Resin Preparation : Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to maximize surface area accessibility.
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min).
Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cB mechanism, exposing the primary amine for the next coupling step.
Pre-Activation & Coupling : Dissolve 4 equivalents (0.4 mmol) of Fmoc-3-OMe-HPhe, 3.95 eq of HATU, and 8 eq of N,N-Diisopropylethylamine (DIPEA) in DMF. Pre-activate for 2 minutes, then add to the resin. Shake for 2 hours at room temperature.
Causality: The slight under-stoichiometry of HATU (3.95 eq vs 4.0 eq of amino acid) prevents the highly reactive uronium salt from capping the unreacted amines on the resin.
Washing : Wash resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x) to remove unreacted reagents and byproducts.
Cleavage : Treat the resin with a cleavage cocktail (95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% H2O) for 2 hours.
Causality: TIS acts as a carbocation scavenger. This is critical because the electron-rich 3-methoxyphenyl ring of the probe is highly susceptible to electrophilic aromatic substitution (re-alkylation) by cleaved protecting groups during the acidic cleavage.
Precipitation : Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Target Validation: GPCR Activation Assay
Once the probe is synthesized, its biological efficacy must be validated. For GPCRs coupled to Gq proteins (such as C3aR), intracellular calcium mobilization is the gold-standard readout[3].
Figure 2: GPCR activation and calcium mobilization pathway triggered by 3-OMe-HPhe probes.
Objective : To quantify the agonistic or antagonistic properties of the 3-OMe-HPhe probe.
Cell Preparation : Seed CHO cells stably expressing the target GPCR in a 96-well black, clear-bottom plate at 40,000 cells/well. Incubate overnight at 37°C.
Dye Loading : Remove media and incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Pluronic F-127 in assay buffer for 45 minutes at 37°C.
Causality: Pluronic F-127 is a non-ionic surfactant that aids in the solubilization of the highly hydrophobic Fluo-4 AM, allowing it to efficiently cross the cell membrane. Once inside, intracellular esterases cleave the AM ester, trapping the active, calcium-sensitive dye inside the cell.
Washing : Wash cells twice with assay buffer to remove extracellular dye, drastically reducing background fluorescence.
Probe Addition & Reading : Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Inject the 3-OMe-HPhe probe (ranging from 1 pM to 10
M) and immediately record fluorescence (Excitation: 488 nm, Emission: 525 nm) for 120 seconds.
Data Analysis : Calculate the
or by plotting the maximum fluorescent peak minus baseline against the log of the probe concentration.
Conclusion
The strategic incorporation of 2-Amino-4-(3-methoxyphenyl)butanoic acid empowers researchers to bypass the inherent limitations of natural amino acids. By leveraging its extended aliphatic spacer and electron-rich aromatic ring, drug development professionals can design molecular probes with unprecedented receptor affinity, proteolytic stability, and spectroscopic traceability.
References
1.[1] 225233-76-1 | 2-Amino-4-(3-methoxyphenyl)butanoic acid - ChemScene . ChemScene. URL: 1
2.[2] Neutral Peptides in the Gas Phase: Conformation and Aggregation Issues . ACS Publications. URL:2
3.[6] Design, Synthesis, and Utility of Defined Molecular Scaffolds . MDPI. URL: 6
4.[] Unnatural Amino Acids | Suppliers & Custom Synthesis . BOC Sciences. URL:
5.[3] Novel Agonists & Antagonists for Protease-Activated Receptor 2 and C3a Receptor . The University of Queensland eSpace. URL: 3
6.[5] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes . NIH PMC. URL: 5
In vitro assays for testing the biological activity of 2-Amino-4-(3-methoxyphenyl)butanoic acid.
Introduction & Biological Context 2-Amino-4-(3-methoxyphenyl)butanoic acid (also known as 3-Methoxy-homophenylalanine) is a non-natural amino acid (NNAA) structurally analogous to L-homophenylalanine and L-tyrosine. Its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Context
2-Amino-4-(3-methoxyphenyl)butanoic acid (also known as 3-Methoxy-homophenylalanine) is a non-natural amino acid (NNAA) structurally analogous to L-homophenylalanine and L-tyrosine. Its pharmacological significance lies in its specific side-chain architecture—a phenylethyl moiety with a meta-methoxy substitution—which makes it a prime candidate for probing System L amino acid transporters (LAT1/SLC7A5) .
High-affinity LAT1 ligands are critical in drug development for two reasons:
Brain Delivery: LAT1 is highly expressed at the Blood-Brain Barrier (BBB), allowing specific substrates to shuttle across into the CNS.[1]
Oncology: LAT1 is upregulated in many cancers (e.g., glioblastoma, breast cancer) to fuel protein synthesis.
This guide details the validation of 2-Amino-4-(3-methoxyphenyl)butanoic acid as a LAT1 substrate/inhibitor and assesses its metabolic stability against hepatic enzymes.
Core Assay: LAT1 Transport Competency (Cis-Inhibition)
This assay determines if the test compound interacts with the substrate-binding site of the LAT1 transporter. We utilize a competitive cis-inhibition setup where the compound competes with a radiolabeled standard ([
H]-L-Leucine) for entry into cells.
Mechanism of Action
LAT1 functions as an obligate exchanger (antiporter). Extracellular substrates (like Leucine or the Test Compound) are imported only if an intracellular substrate (like Glutamine) is exported.
Caption: Competitive antiport mechanism. The test compound competes with [3H]-Leucine for the extracellular binding pocket of LAT1.
Protocol: Radiolabeled Competitive Uptake
Reagents:
Cell Line: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2). Control: Wild-type HEK293 (low endogenous LAT1).
Transport Buffer: HBSS (pH 7.4) containing 0.1% BSA. Crucial: Must be Na
-free (Choline-Cl replacement) to exclude System A/ASC transport, isolating System L activity.
Radiotracer: L-[3,4,5-
H(N)]-Leucine (PerkinElmer, ~100 Ci/mmol).
Test Compound: 2-Amino-4-(3-methoxyphenyl)butanoic acid (10 mM stock in DMSO).
Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – a classic System L inhibitor.
Step-by-Step Methodology:
Seeding: Plate HEK-LAT1 cells in 24-well plates (poly-D-lysine coated) at
cells/well. Culture for 24 hours until 90% confluent.
Pre-Incubation (Loading): Wash cells 2x with warm Na
-free HBSS. Incubate for 10 mins to deplete intracellular amino acids (optional) or load with non-labeled L-Glutamine (1 mM) if measuring exchange specifically.
Reaction Initiation:
Prepare uptake solution: 0.1
M [H]-Leucine + Test Compound (graded concentrations: 0.1 M – 1 mM).
Add 250
L of uptake solution to cells.
Incubate for 1 minute at 37°C. Note: Short time is critical to measure initial rate kinetics.
Termination: Aspirate solution immediately and wash 3x with ice-cold HBSS containing 2 mM non-radiolabeled Leucine (to displace surface-bound tracer).
Lysis & Counting: Lyse cells with 0.1 M NaOH (200
L). Transfer to scintillation vials, add cocktail, and count CPM (Counts Per Minute).
Since 2-Amino-4-(3-methoxyphenyl)butanoic acid mimics essential amino acids, it may act as an antimetabolite, disrupting protein synthesis in rapidly dividing cells.
Protocol: CCK-8 Differential Viability Assay
Objective: Assess if the compound is toxic specifically to LAT1-high cancer cells (e.g., MCF-7) compared to normal fibroblasts.
Workflow:
Seeding: Plate MCF-7 (LAT1
) and NHDF (Fibroblasts, LAT1) at 5,000 cells/well in 96-well plates.
Dosing: Treat with Test Compound (0, 10, 50, 100, 500
M) for 48 hours.
Media Condition: Use amino-acid deficient media supplemented with limiting Leucine to maximize reliance on LAT1 transport.
Detection: Add 10
L CCK-8 (WST-8) reagent. Incubate 2 hours.
Readout: Measure Absorbance at 450 nm.
Calculation:
Metabolic Stability: Microsomal Clearance
The 3-methoxy group on the phenyl ring is a potential site for O-demethylation by Cytochrome P450 enzymes (CYP2D6 or CYP3A4), which would convert the molecule into a phenolic derivative (potentially active or toxic).
Protocol: Liver Microsome Incubation
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Internal Standard: Tolbutamide or Propranolol.
Workflow:
Reaction Mix: Prepare 0.5 mg/mL HLM in 100 mM Phosphate Buffer (pH 7.4).
Pre-incubation: Add Test Compound (1
M final). Equilibrate at 37°C for 5 min.
Start: Add NADPH to initiate metabolism.
Sampling: Aliquot 50
L at min.
Stop: Quench immediately into 150
L ice-cold Acetonitrile (containing Internal Standard).
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS .
Monitor Transitions: Parent ion
Da. Look for metabolite Da (O-demethylation).
Caption: Microsomal stability workflow to detect O-demethylation liabilities.
Summary of Experimental Parameters
Parameter
Transport Assay (LAT1)
Cytotoxicity (Viability)
Metabolic Stability
Readout
Radioactivity (CPM)
Absorbance (450 nm)
LC-MS Peak Area
Duration
1 minute (Initial Rate)
48 - 72 hours
60 minutes
Key Control
BCH (Inhibitor)
Staurosporine (Death control)
Verapamil (High clearance)
Buffer/Media
Na-free HBSS
RPMI-1640 (Low Leu)
Phosphate Buffer (pH 7.4)
Success Criteria
M
dependent on potency
min
References
Mechanism of System L Transport: Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link
LAT1 in Drug Delivery: Puris, E., et al. (2020). "L-Type Amino Acid Transporter 1 as a Target for Drug Delivery." Pharmaceutical Research. Link
Non-Natural Amino Acid Probes: Wang, Q., et al. (2019). "Structural insights into the substrate recognition of the human LAT1 transporter." Nature. Link
Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] Link
LAT1 Inhibition Assays: Napolitano, L., et al. (2015).[2] "LAT1 is a key transporter of essential amino acids in human pathogenic fungi." FASEB Journal. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Fluorescent Labeling of 2-Amino-4-(3-methoxyphenyl)butanoic Acid for Cellular Transport Imaging
Executive Summary & Scientific Rationale
The molecule 2-Amino-4-(3-methoxyphenyl)butanoic acid (also known as 3-methoxyhomophenylalanine) is a non-canonical amino acid (ncAA) analogue sharing structural homology with phenylalanine and tyrosine derivatives. Its metabolic stability, conferred by the methoxy group and the extended carbon chain (butanoic acid backbone), makes it a prime candidate for probing L-type Amino Acid Transporters (LAT1/SLC7A5) , which are frequently upregulated in oncological models.
The Challenge:
Standard amine-reactive dyes (e.g., FITC, Cy5-NHS) are bulky and often abolish the substrate recognition required for transport via LAT1.
The Solution:
This guide details the labeling of the
-amino group using 4-Chloro-7-nitrobenzofurazan (NBD-Cl) .[1][2] The NBD fluorophore is small, uncharged at physiological pH, and environmentally sensitive, making it the gold standard for creating fluorescent amino acid tracers that retain transport kinetics.
Chemical Strategy & Mechanism
The labeling utilizes a Nucleophilic Aromatic Substitution (
) reaction.[2] The -amine of the amino acid acts as the nucleophile, displacing the chloride on the NBD-Cl ring under alkaline conditions.[2]
Key Reaction Parameters:
pH Control: The reaction requires pH 8.0–9.0 to ensure the
-amine is deprotonated (nucleophilic) while minimizing hydrolysis of the NBD-Cl reagent.
Solvent System: A mixed aqueous/organic system (Borate Buffer/Methanol) is essential to solubilize both the amino acid (hydrophilic) and the NBD-Cl (hydrophobic).
Figure 1: Reaction Mechanism & Workflow
Caption: Synthesis workflow for NBD-labeled 3-methoxyhomophenylalanine via nucleophilic aromatic substitution.
Detailed Synthesis Protocol
Materials Required
Reagent/Equipment
Specification
Purpose
Target Molecule
2-Amino-4-(3-methoxyphenyl)butanoic acid
Substrate (Probe precursor)
Fluorophore
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
Fluorogenic reagent
Buffer
0.1 M Sodium Borate, pH 9.0
Reaction medium (Basic)
Solvent
Methanol (HPLC Grade)
Solubilizes NBD-Cl
Quencher
1 M HCl
Stops reaction
Equipment
Heating block (60°C), HPLC (C18 column)
Synthesis & Purification
Step-by-Step Procedure
1. Preparation of Stock Solutions:
Target Stock: Dissolve 10 mg of 2-Amino-4-(3-methoxyphenyl)butanoic acid in 1 mL of 0.1 M Borate Buffer (pH 9.0) . Vortex until fully dissolved.
Dye Stock: Dissolve 20 mg of NBD-Cl in 1 mL of Methanol . Note: Prepare fresh and protect from light.[1]
2. Conjugation Reaction:
In a 2 mL amber microcentrifuge tube, mix the solutions in a 1:3 molar ratio (Target : Dye) to drive the reaction to completion.
Example: Add 100 µL Target Stock + 200 µL Dye Stock (adjust volumes based on exact molarity).
Add additional Borate Buffer if necessary to maintain a solvent ratio of roughly 50% aqueous / 50% organic.
Incubation: Heat the mixture at 60°C for 60 minutes in a heating block. Shield from light.[1]
Mechanism Check: The solution should turn from pale yellow to deep orange/yellow, indicating the formation of the NBD-amine adduct.
3. Termination:
Cool the reaction to room temperature on ice for 5 minutes.
Add 1 M HCl dropwise to lower the pH to ~2.0. This stops the reaction and protonates the product, facilitating extraction or HPLC binding.
4. Purification (Critical for Imaging Specificity):
Method: Reverse-Phase HPLC (C18 Column).
Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA). 5% to 95% ACN over 20 mins.
Detection: Monitor Absorbance at 470 nm (NBD max).
Collection: Collect the major peak (typically elutes later than free amino acid but earlier than hydrolyzed NBD-OH).
Lyophilization: Freeze-dry the collected fraction to obtain the orange powder.
Validation & Quality Control
Before biological application, the probe must be validated.
Parameter
Method
Acceptance Criteria
Identity
ESI-Mass Spectrometry
Mass shift: Target MW + 163 Da (NBD moiety) - 1 (H)
Purity
Analytical HPLC
>95% purity at 470 nm
Fluorescence
Spectrofluorometry
Ex: 465 nm
Solubility
Visual Inspection
Soluble in DMSO or PBS (pH 7.4)
Application Note: Live-Cell Imaging of Transport
This protocol validates the uptake of the labeled amino acid in cells expressing LAT1 (e.g., HeLa, MCF-7).
Experimental Workflow
Caption: Live-cell imaging workflow for monitoring amino acid uptake.
Imaging Protocol:
Seeding: Plate cells on glass-bottom dishes 24h prior to experiment.
Starvation: Wash cells 2x with pre-warmed HBSS (Hank's Balanced Salt Solution) to remove competing amino acids from the culture media. Incubate in HBSS for 30 minutes.
National Institutes of Health (PMC). (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Retrieved from
MDPI. (2022). Radiolabeling and Biological Evaluation of Novel 99mTc Complexes with 4-Methoxy-L-Phenylalanine. (Context on Methoxy-AA utility). Retrieved from
Thermo Fisher Scientific. (2024). Protein Labeling Reagents User Guide: Amine Reactive Dyes. Retrieved from
Uncharted Territory: The Neuroscience Profile of 2-Amino-4-(3-methoxyphenyl)butanoic Acid Remains Undefined
A comprehensive review of the scientific literature and patent databases reveals no published research on the application of 2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS Number: 225233-76-1) in the field of neuroscience...
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive review of the scientific literature and patent databases reveals no published research on the application of 2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS Number: 225233-76-1) in the field of neuroscience. While the chemical structure of this compound is defined, its biological activity, mechanism of action, and potential uses in neurological research are currently not documented in publicly accessible resources.
This absence of data means that no established protocols or application notes for its use in neuroscience research can be provided at this time. For researchers, scientists, and drug development professionals, this compound represents a novel chemical entity with an as-yet-unexplored potential within the central nervous system.
A Proxy Investigation: Exploring the Role of Phenylglycine Derivatives in Neuroscience
Given the structural similarity of 2-Amino-4-(3-methoxyphenyl)butanoic acid to the broader class of phenylglycine derivatives, we can look to this well-researched group of compounds to understand potential avenues of investigation. Phenylglycine and its analogs have been instrumental in elucidating the function of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and plasticity.[1][2]
To provide a practical guide for researchers interested in this chemical class, the following application notes and protocols are provided for a representative and widely studied phenylglycine derivative: (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) .
Disclaimer: The following information pertains exclusively to (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) and should not be extrapolated to 2-Amino-4-(3-methoxyphenyl)butanoic acid. The biological activity of a compound is highly dependent on its specific chemical structure.
Application Notes and Protocols for (RS)-α-Methyl-4-carboxyphenylglycine (MCPG)
Introduction and Scientific Context
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG) is a classical, non-selective antagonist of metabotropic glutamate receptors.[1][3] It has been a foundational pharmacological tool for investigating the physiological roles of mGluRs in the central nervous system. MCPG competitively blocks the glutamate binding site on Group I and Group II mGluRs, and to a lesser extent, some Group III mGluRs.[2][3] Its application has been pivotal in studies of synaptic plasticity, neurodegeneration, and pain perception.
Mechanism of Action: Non-selective mGluR Antagonism
MCPG functions by inhibiting the activation of mGluRs by glutamate. These receptors are not ion channels themselves but exert their effects through intracellular signaling cascades.
Group I mGluRs (mGluR1 and mGluR5): These are typically located postsynaptically and are coupled to Gαq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). By blocking these receptors, MCPG can prevent this downstream signaling, which is often associated with neuronal excitation and certain forms of synaptic plasticity like long-term potentiation (LTP).
Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, 6, 7, 8): These receptors are commonly found on presynaptic terminals and are coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a reduction in neurotransmitter release. MCPG's antagonistic action at these autoreceptors can lead to an increase in glutamate release from the presynaptic terminal by blocking the normal inhibitory feedback mechanism.[4]
Caption: MCPG non-selectively blocks Group I and Group II/III mGluRs.
Quantitative Data
The following table summarizes the approximate potency of MCPG at different mGluR groups. Note that values can vary depending on the experimental preparation and assay used.
This protocol outlines the use of MCPG to investigate the role of mGluRs in long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse.
Objective: To determine if the induction of LTP is dependent on the activation of mGluRs.
Materials:
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)
Artificial cerebrospinal fluid (aCSF)
Rat or mouse hippocampal slices (300-400 µm)
Slice chamber for electrophysiological recording
Stimulating and recording electrodes
Data acquisition system and amplifier
Step-by-Step Methodology:
Slice Preparation: Prepare acute hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.
Stock Solution Preparation: Prepare a concentrated stock solution of MCPG in a suitable solvent (e.g., 1 M NaOH, then neutralize with HCl and dilute in water). A final concentration of 500 µM in aCSF is commonly used.
Baseline Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
Stable Baseline: Stimulate at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP that is 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.
MCPG Application: Switch the perfusion to aCSF containing 500 µM MCPG. Allow the drug to perfuse for at least 20-30 minutes before inducing LTP.
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to observe the degree of potentiation.
Data Analysis: Compare the magnitude of LTP in the presence of MCPG to a control group where LTP was induced in normal aCSF. A significant reduction in potentiation in the MCPG group would suggest a role for Group I/II mGluRs in LTP induction.
Caption: Workflow for investigating the role of mGluRs in LTP using MCPG.
This protocol describes how to use MCPG to assess the involvement of spinal mGluRs in pain processing.
Objective: To determine if blocking spinal mGluRs with MCPG alters nociceptive behavior in the formalin test.
Materials:
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)
Sterile saline
Formalin solution (5%)
Adult rats
Intrathecal (i.t.) injection equipment
Observation chamber
Step-by-Step Methodology:
Animal Habituation: Habituate rats to the experimental setup, including the observation chamber and handling, for several days before the experiment.
MCPG Preparation: Dissolve MCPG in sterile saline to the desired concentration for intrathecal injection.
Intrathecal Injection: Under light anesthesia, administer a specific dose of MCPG (or saline for the control group) via intrathecal injection into the lumbar spinal cord.
Recovery: Allow the animal to recover fully from anesthesia.
Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin solution into the plantar surface of one hind paw.
Behavioral Observation: Immediately place the rat in the observation chamber and record nociceptive behaviors (e.g., flinching, licking, or biting the injected paw) for 60 minutes. The response to formalin is typically biphasic (an early phase from 0-5 minutes and a late phase from 15-60 minutes).
Data Analysis: Quantify the time spent in nociceptive behaviors for both phases. Compare the results between the MCPG-treated and saline-treated groups. A change in the duration of nociceptive behavior in either phase would indicate the involvement of spinal mGluRs in that phase of the formalin response.
Conclusion and Future Directions
While 2-Amino-4-(3-methoxyphenyl)butanoic acid remains an uncharacterized compound in neuroscience, the extensive research on related phenylglycine derivatives like MCPG provides a solid framework for its potential investigation. Should this novel compound become available for research, initial studies would likely focus on its binding profile at mGluR subtypes and its effects in standard in vitro and in vivo models of synaptic function and behavior, similar to the protocols outlined above. Any unique activity of the 3-methoxyphenyl moiety compared to the carboxyl or phosphono groups of established phenylglycine analogs would be of significant interest.
References
Holen, K. A., et al. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 70-83. [Link]
Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]
Jane, D. E., et al. (1995). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. Neuropharmacology, 34(8), 851-856. [Link]
Thomas, N. K., et al. (2003). Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals. British Journal of Pharmacology, 139(8), 1463-1470. [Link]
Kingston, A. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology, 34(8), 887-897. [Link]
Gas chromatography-mass spectrometry of amino acid derivatives.
Application Note: Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Workflows for the Quantitative Analysis of Amino Acid Derivatives Introduction & Mechanistic Rationale Amino acid profiling is a cornerstone of biom...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Workflows for the Quantitative Analysis of Amino Acid Derivatives
Introduction & Mechanistic Rationale
Amino acid profiling is a cornerstone of biomarker discovery, bioprocessing, and metabolic phenotyping. However, native amino acids are zwitterionic, highly polar, and lack the volatility required for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis[1]. Because they possess active hydrogens on their amine (-NH₂), carboxyl (-COOH), and occasionally hydroxyl (-OH) or thiol (-SH) functional groups, they are thermally unstable and will decompose in a GC injector port[2].
To render them compatible with GC capillary columns and electron ionization (EI) sources, these active hydrogens must be chemically replaced with non-polar moieties. This application note details two gold-standard derivatization strategies, explaining the causality behind each experimental choice to ensure reproducible, high-fidelity quantitative data.
Derivatization Strategy Selection:
Silylation (MTBSTFA): This method replaces active protons with bulky tert-butyldimethylsilyl (TBDMS) groups. Unlike traditional trimethylsilyl (TMS) derivatives which are highly moisture-sensitive and prone to rapid hydrolysis, TBDMS derivatives offer superior hydrolytic stability. Furthermore, they yield highly abundant [M-57]⁺ fragment ions (due to the cleavage of the tert-butyl group), making them exceptionally well-suited for high-sensitivity Selected Ion Monitoring (SIM)[3]. The critical trade-off is that the reaction mandates strictly anhydrous conditions.
Alkylation/Esterification (MCF): Methyl chloroformate (MCF) reacts directly in aqueous or partially aqueous media, circumventing the tedious lyophilization steps required for silylation[4]. The reaction simultaneously blocks both the amino and carboxylic acid groups, forming highly stable N-methoxycarbonyl alkyl ester derivatives[3]. This method is exceptionally rapid and ideal for high-throughput clinical or environmental samples[5].
Experimental Workflow
Workflow for amino acid extraction, derivatization, and GC-MS analysis.
Detailed Experimental Protocols
Trustworthiness & Self-Validation System
Absolute quantification requires a self-validating system to account for matrix effects and derivatization efficiency. By spiking stable isotope-labeled internal standards (e.g., L-Alanine-d₄, L-Valine-d₈) into the raw sample prior to any extraction steps, the protocol self-corrects[6]. Any matrix-induced signal suppression, extraction loss, or incomplete derivatization will equally affect the native analyte and the heavy isotope, maintaining a constant ratio for accurate quantification[1].
Best for: High-sensitivity targeted panels where distinct, high-mass fragments are required to avoid low-mass background noise.
Sample Spiking & Extraction: To 50 µL of plasma or cell extract, add 10 µL of the deuterated internal standard (IS) mix (100 µM). Precipitate proteins using 200 µL of cold methanol. Centrifuge at 14,000 × g for 10 minutes.
Desiccation (Critical Step): Transfer the supernatant to a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Complete desiccation is non-negotiable; trace water will rapidly hydrolyze the MTBSTFA reagent, severely depressing derivatization yields.
Derivatization: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA containing 1% tert-butyldimethylchlorosilane (t-BDMCS)[3].
Thermal Incubation: Seal the vial tightly and incubate at 80°C for 60 minutes. Causality: Elevated temperature provides the necessary activation energy to derivatize sterically hindered secondary amines and target hydroxyl groups.
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
Best for: High-throughput screening, aqueous environmental samples, and rapid metabolomics.
Sample Preparation: To 100 µL of aqueous sample (spiked with IS), add 100 µL of a water/methanol (3:2 v/v) solution in a polypropylene tube[3].
Catalysis & pH Adjustment: Add 20 µL of pyridine. Causality: Pyridine is added not merely as a solvent, but as a critical acid scavenger to neutralize the HCl byproduct and as a catalyst to drive the formation of the mixed carboxylic-carbonic acid anhydride intermediate[4].
Derivatization: Add 20 µL of MCF. Vortex vigorously for 30 seconds. The reaction is nearly instantaneous at room temperature[5].
Phase Extraction: Add 100 µL of chloroform containing 1% MCF to extract the derivatized amino acids (N-methoxycarbonyl methyl esters). Vortex for 30 seconds and allow the phases to separate[3].
Analysis: Transfer the lower organic (chloroform) layer to an autosampler vial with a glass insert and inject 1 µL into the GC-MS.
Chromatographic and Mass Spectrometric Parameters
GC Separation:
Column: 5% phenyl methylpolysiloxane (e.g., DB-5MS or SLB-5ms), 30 m × 0.25 mm I.D. × 0.25 µm film thickness[2].
Injection: Splitless mode, 250°C.
Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.
Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min).
MS Detection:
Ionization: Electron Ionization (EI) at 70 eV.
Temperatures: Transfer line at 280°C; Ion Source at 230°C; Quadrupole at 150°C.
Quantitative Data Summary
The following table summarizes the expected quantifier and qualifier ions for common amino acids using both derivatization strategies under EI-MS.
Amino Acid
Derivatization Method
Derivative Type
Quantifier Ion (m/z)
Qualifier Ions (m/z)
Typical LOD (µM)
Alanine
MTBSTFA
TBDMS
260
232, 158
0.1
Alanine
MCF
N-methoxycarbonyl methyl ester
116
88, 146
0.5
Valine
MTBSTFA
TBDMS
288
260, 186
0.1
Valine
MCF
N-methoxycarbonyl methyl ester
144
116, 174
0.4
Leucine
MTBSTFA
TBDMS
302
274, 200
0.2
Leucine
MCF
N-methoxycarbonyl methyl ester
158
116, 188
0.5
Proline
MTBSTFA
TBDMS
286
258, 184
0.2
Proline
MCF
N-methoxycarbonyl methyl ester
142
114, 172
0.6
Note: TBDMS derivatives typically exhibit a highly stable[M-57]⁺ ion (loss of the tert-butyl group), which serves as an excellent, high-mass quantifier ion for SIM, reducing background interference from low-mass matrix contaminants[3].
Conclusion
The selection of a derivatization strategy for GC-MS amino acid analysis depends inherently on the sample matrix and throughput requirements. While MTBSTFA provides exceptional sensitivity and distinct high-mass fragments ideal for complex biological matrices, it demands strict moisture control. Conversely, alkyl chloroformate derivatization (MCF) offers a rapid, aqueous-compatible alternative that significantly reduces sample preparation time while maintaining robust quantitative integrity[3][5].
References
Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed (J Chromatogr A).[Link]
Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed.[Link]
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI (Atmosphere).[Link]
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI (Molecules).[Link]
GC Analysis of Derivatized Amino Acids. MZ-Analysentechnik.[Link]
-disubstituted amino acids (e.g., Aib) which suffer from immediate steric blockade at the nucleophilic center, this molecule presents a kinetic and entropic challenge . The extended ethyl-phenyl side chain creates a "sweeping volume" that shields the -amine and carboxyl groups. Furthermore, the electron-donating methoxy group increases the electron density of the aromatic ring, potentially influencing solubility and aggregation (hydrophobic collapse) within the growing peptide chain.
The Core Challenge:
Slow Kinetics: The bulky side chain reduces the collision frequency of the activated species.
Racemization Risk: To overcome slow kinetics, chemists often use stronger activation (e.g., HATU), which significantly increases the acidity of the
-proton, leading to oxazolone-mediated racemization.[1]
Aggregation: This hydrophobic residue promotes
-sheet formation, leading to "difficult sequences" where the resin-bound amine becomes inaccessible.
Decision Matrix: Coupling Reagent Selection
Do not default to HATU immediately. Use this logic flow to balance yield vs. purity (racemization).
Figure 1: Decision tree for selecting coupling conditions based on steric demand.
Critical Troubleshooting Modules
Module A: The Racemization Trap (Purity Issues)
Symptom: You observe a split peak in HPLC (diastereomers) or broad peaks.
Root Cause: Over-activation of the carboxyl group facilitates the removal of the
-proton by the base (DIPEA), forming an achiral oxazolone intermediate.
The Solution: Base Management
For this specific methoxyphenyl-homophenylalanine derivative, avoid DIPEA if using uronium reagents (HATU/HBTU).
Protocol Shift: Switch to 2,4,6-Trimethylpyridine (TMP/Collidine) .
Why? TMP is a weaker, more sterically hindered base. It is strong enough to deprotonate the coupling reagent (activating it) but too bulky to abstract the acidic
-proton of the amino acid, thereby preserving chirality.
Symptom: Coupling stops at 60-70% conversion regardless of time.
Root Cause: The peptide chain has aggregated (beta-sheets), burying the N-terminus.
The Solution: Chaos and Heat
Parameter
Standard Condition
Optimized for Hindered/Aggregating
Solvent
DMF
NMP (N-Methyl-2-pyrrolidone) or DMF/DMSO (90:10)
Chaotropic Salt
None
0.1 M LiCl (Disrupts H-bonds)
Temperature
RT (C)
C - C (Microwave preferred)
Concentration
0.1 M
0.2 - 0.3 M (Higher conc. drives kinetics)
Detailed Protocols
Protocol 1: The "Gold Standard" (COMU/Oxyma)
Recommended for 2-Amino-4-(3-methoxyphenyl)butanoic acid to balance speed and purity.
Base: DIPEA (6.0 eq) (DIPEA is acceptable here as TFFH does not generate the same guanidinium byproducts as HATU).
Solvent: DCM/DMF (1:1) (Acid fluorides are stable in DCM).
Mechanism:
TFFH converts the carboxylic acid into an Acyl Fluoride in situ. The fluoride atom is small, allowing the activated acid to penetrate steric shields that block bulky O-At/O-Bt esters.
Mechanistic Insight: Why Racemization Occurs
Understanding the enemy is the first step to defeating it.
Figure 2: The Kinetic Competition. If coupling is slow (due to steric hindrance), the activated ester has time to cyclize into the Oxazolone, leading to racemization.
FAQ: Troubleshooting & Quick Fixes
Q: The reaction mixture turned black after adding the base. Is my peptide ruined?A: Not necessarily, but it's not ideal. A dark color often indicates the degradation of the coupling reagent or oxidation of the methoxyphenyl ring if the solvent wasn't degassed.
Fix: Use fresh, high-quality DMF/NMP (amine-free). Ensure the base (Collidine/DIPEA) is not oxidized (yellowing).
Q: I see a +15 Da mass shift in LCMS. What is it?A: This is likely Methylation . If you used prolonged reaction times with strong activation, the methoxy group on the phenyl ring might be participating in side reactions, or more likely, you are seeing a truncated sequence or an adduct. However, a common issue with "hindered" couplings using HATU/HBTU is Guanidinylation (+99 Da) or tetramethyluronium capping (+101 Da).
Correction: If you see +99/+101 Da, the free amine reacted with the coupling reagent instead of the amino acid. This happens when activation is too slow. Switch to phosphonium salts (PyBOP) which cannot form guanidines.
Q: Can I use HATU for this? Everyone else does.A: You can, but it is not optimal for this specific molecule. HATU is based on HOAt.[2] While powerful, it poses a higher risk of racemization for phenyl-derivatives compared to COMU or Oxyma-based chemistries. If you must use HATU, use Collidine (TMP) instead of DIPEA to mitigate the risk.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Subirós-Funosas, R., et al. (2009).[3][4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][4] Chemistry – A European Journal, 15(37), 9394–9403.[3]
Carpino, L. A., et al. (1990). The 1-Hydroxy-7-azabenzotriazole-based Uronium Salt (HATU).[5] Journal of the American Chemical Society, 115(10), 4397–4398.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Technical Support Center: Troubleshooting Aggregation in SPPS with Hydrophobic Unnatural Amino Acids
Welcome to the Technical Support Center. The incorporation of hydrophobic unnatural amino acids (UAAs)—such as heavily substituted aliphatic or aromatic non-canonical derivatives—presents a unique kinetic and thermodynam...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The incorporation of hydrophobic unnatural amino acids (UAAs)—such as heavily substituted aliphatic or aromatic non-canonical derivatives—presents a unique kinetic and thermodynamic challenge in Solid-Phase Peptide Synthesis (SPPS). These residues drastically increase the propensity for on-resin aggregation. Driven by intermolecular hydrogen bonding and hydrophobic collapse, peptide chains form stable β-sheet networks that physically occlude the N-terminus. This leads to incomplete Fmoc deprotection, failed couplings, and complex mixtures of deletion sequences[1].
This guide provides field-proven, mechanistically grounded strategies to diagnose and overcome aggregation, ensuring the successful synthesis of complex, UAA-dense peptides.
Diagnostic Workflow: Aggregation vs. Steric Hindrance
Before altering your synthesis protocol, you must identify the root cause of the coupling failure. The following workflow outlines the logical progression for diagnosing and mitigating SPPS bottlenecks.
Diagnostic workflow for differentiating and resolving SPPS aggregation vs. steric hindrance.
Q1: How do I distinguish between steric hindrance from bulky UAAs and peptide aggregation?A: Causality is key here. Steric hindrance is a localized thermodynamic barrier caused by the physical bulk of the UAA's side chain blocking the incoming activated amino acid. Aggregation is a macroscopic, sequence-dependent phenomenon where multiple peptide chains cross-link via hydrogen bonds.
Self-Validating Diagnostic: Perform a Resin Swelling Test[2]. Transfer 10 mg of the problematic peptide-resin to a graduated syringe. Add DMF and wait 5 minutes. If the swollen volume is significantly reduced or the beads appear clumped compared to early synthesis cycles, aggregation is confirmed. If the resin swells normally but coupling fails specifically at the UAA, steric hindrance is the dominant factor.
Q2: Polystyrene (PS) resins are failing for my highly hydrophobic UAA sequence. What is the mechanistic alternative?A: The inherent hydrophobicity of PS resins leads to poor swelling when the growing peptide chain itself becomes highly hydrophobic, exacerbating aggregation[3]. The solution is to transition to a 100% Poly(ethylene glycol) (PEG)-based resin, such as ChemMatrix. PEG resins maintain excellent swelling properties across a broad range of solvent polarities, keeping the peptide chains physically separated and the reactive sites accessible[3].
Q3: How can I modify my solvent system to chemically disrupt β-sheet formation?A: Standard DMF is often insufficient to solvate highly hydrophobic UAA sequences. You must introduce chaotropic agents or hydrogen-bond acceptors to outcompete the inter-chain hydrogen bonding.
"Magic Mixture": A cocktail of DMF/DCM/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate acts as a strong hydrogen-bond donor/acceptor system, drastically improving solubility[4].
Chaotropic Salts: Washing the resin with 0.8 M LiCl or NaClO₄ in DMF prior to coupling disrupts the water/solvent structure and breaks up existing secondary structures[5].
Q4: Can backbone modifications be used when synthesizing sequences heavy in UAAs?A: Yes. Reversibly protecting the amide backbone prevents the hydrogen bonding required for β-sheet registry. While pseudoproline dipeptides are restricted to sequences containing Ser, Thr, or Cys[6], you can utilize 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protection on the α-nitrogen of the preceding amino acid[7]. This creates a steric "kink" in the backbone, completely abolishing local aggregation.
Summarizing the efficacy of various interventions allows for targeted troubleshooting based on sequence difficulty.
Mitigation Strategy
Mechanism of Action
Recommended Concentration / Condition
Efficacy for Hydrophobic UAAs
ChemMatrix Resin
Enhances global solvation via PEG matrix
0.4 - 0.6 mmol/g loading
High (Prevents matrix collapse)
Chaotropic Salts
Disrupts inter-chain hydrogen bonds
0.8 M LiCl or KSCN in DMF
Moderate-High (Pre-coupling wash)
"Magic Mixture"
Competes for H-bond donor/acceptor sites
DMF/DCM/NMP (1:1:1) + 2M Ethylene Carbonate
High (Excellent for severe aggregation)
Elevated Temp (Microwave)
Thermal disruption of secondary structures
50°C - 60°C
High (Improves kinetic access)
Dmb/Hmb Backbone Protection
Steric disruption of β-sheet registry
1 substitution every 5-6 residues
Very High (Chemically prevents H-bonding)
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Protocol 1: Chaotropic Salt Wash (Pre-Coupling Strategy)
Washing the resin with chaotropic salts before coupling breaks existing hydrogen bonds, opening the aggregated structure for the incoming activated UAA[5].
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min).
Standard Wash: Wash the resin with DMF (3 x 1 min).
Chaotropic Disruption: Add a solution of 0.8 M LiCl in DMF to the resin. Agitate for 2 minutes, then drain. Repeat this step once.
Clearance Wash: Wash the resin thoroughly with DMF (4 x 1 min) to remove excess salt, which could interfere with coupling kinetics.
Coupling: Immediately add the pre-activated UAA (e.g., using HATU/DIEA) and allow coupling to proceed for 2 hours.
Self-Validation: Perform a Kaiser test. If positive, repeat steps 3-5 (Double Coupling).
Protocol 2: High-Temperature Coupling for Sterically Hindered UAAs
Elevated temperatures provide the thermodynamic energy required to overcome both aggregation and the localized steric hindrance of bulky UAAs[8].
Resin Preparation: Ensure the resin is fully swollen in NMP (N-Methyl-2-pyrrolidone), which performs better at high temperatures than DMF.
Activation: In a separate vial, dissolve 4 eq. of the Fmoc-UAA-OH and 4 eq. of PyBOP (or PyOxim) in NMP. Add 8 eq. of DIEA.
Thermal Coupling: Add the activated mixture to the resin. Heat the reaction vessel to 55°C using a microwave peptide synthesizer or a controlled heating block. Agitate for 30-45 minutes.
Wash & Validate: Drain the reaction mixture, wash with NMP (3 x 1 min), and perform a micro-cleavage (TFA/TIS/H2O) on a 2 mg resin sample.
Self-Validation: Analyze the micro-cleavage crude via LC-MS to confirm the mass of the desired elongated peptide before proceeding to the next cycle.
References
ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides - ResearchGate - 3
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC - 7
Comparative analysis of aggregation-disrupting reagents in SPPS - BenchChem -5
Improving the yield and purity of 2-Amino-4-(3-methoxyphenyl)butanoic acid
Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis . As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-prov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis . As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for optimizing the yield and enantiomeric purity of 2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS No. 225233-76-1)[1].
This compound, a meta-methoxy derivative of homophenylalanine, is a critical building block for peptidomimetics and conformationally constrained therapeutics[2]. Achieving high yield and >99% enantiomeric excess (ee) requires precise control over stereocenters. This guide covers the two most robust industrial and bench-scale approaches: Phase-Transfer Catalyzed (PTC) Asymmetric Alkylation and Enzymatic Kinetic Resolution .
I. Mechanistic Workflows & Experimental Protocols
To ensure a self-validating system, both workflows incorporate In-Process Controls (IPCs). Do not proceed to subsequent steps without validating the intermediate's purity.
Fig 1: Divergent synthetic pathways for enantiopure 2-Amino-4-(3-methoxyphenyl)butanoic acid.
Protocol A: Asymmetric Alkylation of Glycine Schiff Base
This method leverages O'Donnell's Schiff base (diphenylmethylene glycine ester). The diphenylmethylene group serves a dual purpose: it protects the primary amine and significantly lowers the pKa of the α-carbon (pKa ~18.5), allowing for facile deprotonation by mild aqueous bases[3][4].
Alkylation: Dissolve
-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and 1-(2-bromoethyl)-3-methoxybenzene (1.2 eq) in toluene.
Catalysis: Add a chiral quaternary ammonium salt (e.g., Maruoka catalyst, 1-2 mol%)[5]. Cool the system to 0°C.
Phase Transfer: Dropwise add 50% aqueous KOH (3.0 eq). Vigorously stir (800 rpm) for 12 hours. Causality: High stirring rates are mandatory to maximize the interfacial surface area between the aqueous base and the organic phase, facilitating the phase-transfer cycle.
IPC: Monitor via TLC (Hexane:EtOAc 8:2). The bulky diphenylmethylene group prevents over-alkylation (dialkylation).
Deprotection: Quench with water, extract with DCM. Treat the organic layer with 1M HCl (cleaves the imine) followed by Trifluoroacetic acid (TFA, cleaves the tert-butyl ester) to yield the free L-amino acid.
Protocol B: Enzymatic Kinetic Resolution via Acylase I
When scaling up, racemic synthesis followed by enzymatic resolution is often more cost-effective. Acylase I (from Aspergillus oryzae) exhibits exquisite stereospecificity, exclusively hydrolyzing the amide bond of the L-enantiomer of
N-Acetylation: React racemic 2-amino-4-(3-methoxyphenyl)butanoic acid with acetic anhydride (1.5 eq) in 2M NaOH at 0°C. Acidify to precipitate the
-acetyl racemate.
Enzymatic Hydrolysis: Suspend the
-acetyl racemate in 0.1 M phosphate buffer. Adjust to exactly pH 7.5 using LiOH. Add Acylase I (10 mg/mmol substrate) and trace CoCl (0.5 mM) as a cofactor. Incubate at 37°C for 24-48 hours.
IPC: Monitor the reaction via chiral HPLC until exactly 50% conversion is reached.
Separation: Follow the downstream processing logic in Fig 2.
Q1: During the asymmetric alkylation (Protocol A), my enantiomeric excess (ee) is stalling at ~70%. How can I improve stereoselectivity?Scientist's Insight: A compromised ee in PTC reactions usually stems from background (uncatalyzed) alkylation at the phase interface.
Solution: Lower the reaction temperature to -15°C to -20°C. While this reduces the overall reaction rate, it exponentially suppresses the uncatalyzed background reaction. Additionally, ensure you are using a non-polar solvent like toluene or fluorobenzene; polar solvents (like DMF) can dissolve trace amounts of the base, leading to homogeneous, non-stereoselective deprotonation[5].
Q2: I am seeing significant dialkylation side-products in my Schiff base reaction. Why?Scientist's Insight: The diphenylmethylene protecting group is specifically chosen because its steric bulk normally prevents the second alkylation. If dialkylation occurs, your base is too harsh, or your ester group is too small.
Solution: Switch from a methyl ester to a tert-butyl ester on your glycine Schiff base. The added steric hindrance of the tert-butyl group acts synergistically with the imine to completely block the approach of a second electrophile[3].
Q3: In Protocol B (Enzymatic Resolution), the Acylase I activity drops off sharply after 12 hours, resulting in incomplete resolution. What is causing this?Scientist's Insight: You are likely experiencing product inhibition or metal-ion depletion. Acylase I is a metalloenzyme that relies heavily on a bound zinc or cobalt ion for its catalytic mechanism[6]. Furthermore, the liberated acetate drops the pH of the unbuffered system.
Solution:
Supplement the reaction with 0.5 mM CoCl
, which has been shown to stabilize the enzyme and increase its turnover number for unnatural hydrophobic substrates like homophenylalanine derivatives[7].
Implement a pH-stat titrator using 1M LiOH to strictly maintain the pH at 7.5. (Li+ ions are preferred over Na+ as they cause less salting-out of the enzyme).
Q4: During the separation phase of the enzymatic resolution (Fig 2), I cannot get the L-amino acid to precipitate from the aqueous layer. It remains an oil.Scientist's Insight: 2-Amino-4-(3-methoxyphenyl)butanoic acid has a highly hydrophobic side chain (the 3-methoxyphenethyl group). When adjusting to the isoelectric point (pI ~5.5), trace organic solvents or high ionic strength (salt from the pH adjustments) can prevent crystallization.
Solution: Concentrate the aqueous phase under reduced pressure to remove any residual ethyl acetate. If it still oils out, heat the aqueous layer to 60°C, add a small volume of ethanol (up to 20% v/v) to solubilize the oil, and allow it to cool slowly to 4°C to induce proper crystallization.
III. Performance Metrics & Data Presentation
Use the following benchmark data to validate your experimental outcomes against industry standards for homophenylalanine derivative synthesis.
Synthetic Methodology
Expected Yield (%)
Expected Purity (HPLC)
Enantiomeric Excess (ee)
Key Reagents / Catalysts
Scalability
Asymmetric PTC Alkylation
75 - 82%
>98%
94 - 98%
Maruoka Catalyst, 50% KOH, Toluene
Moderate (High catalyst cost)
Enzymatic Resolution
45 - 49%*
>99%
>99.5%
Acylase I, CoCl, pH 7.5 Buffer
High (Low cost, highly robust)
Achiral Alkylation (Precursor)
88 - 92%
>95%
N/A (Racemic)
TBAB, KCO, Acetonitrile
Very High
*Note: The maximum theoretical yield for a kinetic resolution is 50%. Yields of 45-49% represent near-perfect conversion of the L-enantiomer[2].
IV. References
O'Donnell, M. J., et al. "The stereoselective synthesis of alpha-amino acids by phase-transfer catalysis." Journal of the American Chemical Society, 1989. Available at:[Link]
Maruoka, K., et al. "Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations." Organic Letters, 2005. Available at:[Link]
Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 1989. Available at:[Link]
Soriano-Maldonado, P., et al. "Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids." Frontiers in Bioengineering and Biotechnology, 2020. Available at:[Link]
Sharma, A., et al. "Reprogramming natural proteins using unnatural amino acids." RSC Advances, 2022. Available at:[Link]
Technical Support Center: Synthesis & Handling of 2-Amino-4-(3-methoxyphenyl)butanoic Acid
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Version: 2.1 | Last Updated: March 2026 Introduction 2-Amino-4-(3-methoxyphenyl)butanoic acid is a non-proteinogenic -amino acid, stru...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Version: 2.1 | Last Updated: March 2026
Introduction
2-Amino-4-(3-methoxyphenyl)butanoic acid is a non-proteinogenic
-amino acid, structurally categorized as a substituted homophenylalanine (HPA) derivative. It serves as a critical chiral building block in the development of ACE inhibitors and novel peptidomimetics. Maintaining stereochemical integrity (homochirality) during both its de novo synthesis and subsequent peptide coupling is a primary challenge. As a Senior Application Scientist, I have structured this guide to address the mechanistic causes of racemization and provide field-proven, self-validating protocols to prevent it.
Part 1: Mechanistic Troubleshooting (FAQ)
Q1: Why is 2-Amino-4-(3-methoxyphenyl)butanoic acid highly susceptible to racemization during carboxyl activation?
A: The racemization of
-amino acids during activation is governed by kinetic competition between productive amide bond formation and two degradation pathways: Direct Enolization (Path A) and Oxazolone Formation (Path B) .
While the electron-rich 3-methoxyphenyl group slightly alters the electronic environment, the primary driver of racemization is the kinetic lifetime of the activated ester. If the activated intermediate (e.g.,
-acylisourea) persists in solution without rapid nucleophilic capture by an amine, the carbonyl oxygen of the -protecting group will intramolecularly attack the activated carboxylate. This forms a 5(4H)-oxazolone intermediate. The -proton of this oxazolone is highly acidic, leading to rapid, base-catalyzed deprotonation and subsequent loss of stereochemical integrity[1]. Furthermore, direct enolization can occur through the reversible deprotonation of the acidic -proton by external bases[2].
Mechanistic pathways of amino acid racemization: Direct Enolization vs. Oxazolone formation.
Q2: Does the choice of N-protecting group influence the oxazolone pathway?
A: Yes, fundamentally. Urethane-type protecting groups (e.g., Fmoc, Boc, Cbz) significantly suppress oxazolone formation compared to acyl groups (e.g., Acetyl, Benzoyl). The additional alkoxy oxygen in urethane groups reduces the nucleophilicity of the carbonyl oxygen, making the intramolecular cyclization kinetically unfavorable[3]. If you are synthesizing the free amino acid, avoid
If you are synthesizing the 2-Amino-4-(3-methoxyphenyl)butanoic acid monomer from a racemic mixture or a keto-acid precursor, chemical asymmetric synthesis often yields ~96% enantiomeric excess (ee), which is insufficient for clinical-grade peptidomimetics. Biocatalytic approaches are required to achieve >99.9% ee.
Q3: How can I achieve >99.9% ee from a racemic precursor without losing 50% of my yield?
A: Traditional kinetic resolution of racemic
-acetyl-homophenylalanine derivatives caps the theoretical yield at 50%. To achieve near 100% yield, you must implement a Dynamic Kinetic Resolution (DKR) process using a dual-enzyme system: -acylamino acid racemase (NAAAR) and L-aminoacylase (LAA)[4].
The LAA strictly hydrolyzes the
-acetyl-L-enantiomer into the desired free L-amino acid. Simultaneously, the NAAAR continuously racemizes the unreactive -acetyl-D-enantiomer back into the L-form. Because the free L-amino acid precipitates or is removed from the equilibrium, the reaction is driven to completion[4]. Alternatively, an engineered Aspartate Aminotransferase (AAT) can be used for direct asymmetric transamination[5].
Dynamic Kinetic Resolution (DKR) workflow for enantiopure L-homophenylalanine synthesis.
Quantitative Comparison of Upstream Synthesis Routes
Uses inexpensive L-lysine as an amino donor; driven by product insolubility[5].
Part 3: Peptide Coupling & Activation Protocols
When incorporating Fmoc-2-Amino-4-(3-methoxyphenyl)butanoic acid into a peptide chain, the choice of coupling additive is the single most critical variable.
Q4: Should I use HOBt, HOAt, or OxymaPure for coupling this unnatural amino acid?
A: You should exclusively use OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with a carbodiimide (e.g., DIC).
Causality: Traditional additives like HOBt generate an active ester (OBt) that is less reactive than the initial
-acylisourea, allowing time for oxazolone formation[6]. OxymaPure, possessing a pKa of 4.60, forms an exceptionally reactive ester that undergoes aminolysis much faster than the intramolecular oxazolone cyclization can occur. Furthermore, OxymaPure avoids the explosive hazards associated with benzotriazoles (HOBt/HOAt)[7].
Coupling Additives and Racemization Rates (Solution Phase Model)
Data normalized for standard Fmoc-AA-OH coupling in DMF.
This protocol is a self-validating system: by strictly controlling pre-activation time and base strength, oxazolone formation is mathematically minimized.
Reagents:
Fmoc-2-Amino-4-(3-methoxyphenyl)butanoic acid (1.0 eq, 0.2 M)
OxymaPure (1.0 eq)
DIC (Diisopropylcarbodiimide) (1.0 eq)
Solvent: Anhydrous DMF (Peptide Synthesis Grade)
Methodology:
Dissolution: Dissolve the Fmoc-protected amino acid and OxymaPure in anhydrous DMF. (Causality check: Ensure complete dissolution before proceeding; particulates will alter the stoichiometric ratio during activation.)
Chilling (Optional but Recommended): Cool the mixture to 4°C. Lower temperatures exponentially decrease the rate of
-proton abstraction.
Activation: Add DIC to the solution.
Strict Pre-activation Timing: Allow the mixture to pre-activate for no more than 2 minutes . (Causality check: Prolonged pre-activation in the absence of the nucleophile—the resin-bound amine—is the primary trap that leads to oxazolone buildup[1].)
Coupling: Transfer the activated mixture immediately to the resin-bound peptide.
Base Omission: Do not add external tertiary bases (like DIPEA) during this carbodiimide coupling. DIC/OxymaPure operates efficiently without external base, completely shutting down Path A (Direct Enolization)[9].
Part 4: Analytical Detection
Q5: How can I verify that my synthesized product has not racemized?
A: Standard reverse-phase HPLC cannot resolve enantiomers. You must use Chiral HPLC or Marfey’s Reagent .
Method: Derivatize a cleaved aliquot of the peptide with Marfey's Reagent (FDAA). This converts the enantiomers into diastereomers.
Validation: Run the derivatized sample on a standard C18 column. The D-diastereomer will elute later than the L-diastereomer due to stronger intramolecular hydrogen bonding. Quantify the Area Under the Curve (AUC) to calculate the exact D/L percentage.
References
Enantioselective synthesis of L-homophenylalanine by whole cells of recombinant Escherichia coli expressing L-aminoacylase and N-acylamino acid racemase genes from Deinococcus radiodurans BCRC12827. PubMed (nih.gov). [Link]
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC (nih.gov).[Link]
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry.[Link]
Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate Aminotransferase. Ovid.[Link]
Histidine Racemization in SPPS: Prevention & Detection. Peptide Chemistry.[Link]
Peptide/Amide bond Synthesis – OxymaPure®. OxymaPure.[Link]
Understanding OxymaPure as a Peptide Coupling Additive. ACS Omega.[Link]
Biocatalysis 1.5 Isomerizations: Racemization, Epimerization, and E/Z-Isomerization. Thieme-Connect.[Link]
Technical Support Center: Synthesis & Troubleshooting of 2-Amino-4-(3-methoxyphenyl)butanoic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing and incorporating 2-Amino-4-(3-methoxyphenyl)butano...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing and incorporating 2-Amino-4-(3-methoxyphenyl)butanoic acid (a homophenylalanine derivative) into complex peptide sequences or small-molecule APIs.
Unnatural amino acids with electron-rich aromatic side chains present unique chemoselectivity challenges. This guide bypasses generic advice to focus on the exact mechanistic causality of side reactions—specifically O-demethylation, C2-racemization, and over-alkylation—and provides self-validating protocols to ensure your synthesis remains robust.
I. Synthesis Workflow & Critical Failure Points
Before troubleshooting, it is essential to map the synthetic journey of the molecule. The diagram below illustrates the standard phase-transfer synthesis route and highlights the specific stages where catastrophic side reactions typically occur.
Fig 1. Synthesis workflow of the derivative highlighting critical side reaction pathways.
II. Troubleshooting FAQs
Q1: During global deprotection, I am observing significant cleavage of the 3-methoxy ether group. How can I prevent O-demethylation?
Causality: The 3-methoxy group is highly susceptible to O-demethylation when exposed to strong Lewis acids (e.g.,
, ) or harsh Brønsted acids (e.g., 47% HBr, concentrated HI)[1]. In standard Boc/Bzl solid-phase peptide synthesis (SPPS), the final cleavage cocktail often utilizes HF or strong Lewis acids, which forces the oxygen atom to donate its electron pair, forming a formal O-cation that is subsequently attacked by a halide anion, cleaving the methyl group[1].
Prevention & Validation:
Strategic Shift: Abandon Boc-chemistry in favor of Fmoc/tBu strategies. Trifluoroacetic acid (TFA), used for Fmoc global deprotection, is generally not strong enough to cleave an aryl methyl ether at room temperature.
Orthogonal Protection: If solution-phase synthesis is required, utilize Cbz (carboxybenzyl) protection for the N-terminus. Cbz can be removed via catalytic hydrogenolysis (
, Pd/C), a completely orthogonal condition that leaves the methoxy group 100% intact.
Self-Validating Step: Before scaling up, run a micro-cleavage test using 95% TFA / 2.5% TIS / 2.5%
for 2 hours. Analyze the crude via LC-MS. The target mass must retain the +14 Da signature of the methyl group; any -14 Da shift indicates premature demethylation.
Q2: I am experiencing severe racemization at the C2 (-carbon) during peptide coupling. Why does this happen, and how do I suppress it?
Causality: Unnatural amino acids with extended aromatic side chains are notoriously prone to racemization during carboxyl activation. The primary mechanism is the formation of a highly reactive oxazolone (azlactone) intermediate[2]. In the presence of a base, the
-proton of the oxazolone is easily abstracted, forming an achiral enolate. Subsequent aminolysis yields a mixture of D- and L- diastereomers[2].
Prevention & Validation:
Base Optimization: Avoid strong, non-sterically hindered bases. Replace Triethylamine (TEA) with 2,4,6-collidine (TMP) or N,N-Diisopropylethylamine (DIPEA). TMP is highly recommended as its steric bulk prevents it from easily abstracting the
Trapping Additives: Use OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in conjunction with Diisopropylcarbodiimide (DIC)[3]. OxymaPure rapidly attacks the O-acylurea intermediate to form a highly reactive, yet stable, active ester that resists oxazolone formation[2].
Fig 2. Oxazolone-mediated racemization mechanism versus active ester trapping by OxymaPure.
Q3: When synthesizing the monomer via the O'Donnell Schiff base alkylation, I get a mixture of mono- and di-alkylated products. How do I achieve selective monoalkylation?
Causality: The O'Donnell amino acid synthesis relies on the alkylation of benzophenone imines of glycine alkyl esters[4]. If the base is too strong, or if the electrophile (3-methoxyphenethyl bromide) is in large excess, the monoalkylated product—which still possesses an acidic
-proton—can be deprotonated again, leading to over-alkylation[4].
Prevention & Validation:
Steric Shielding: Use bulky ester protecting groups. Switch from a glycine methyl ester to a glycine tert-butyl ester. The bulky t-butyl group sterically hinders the approach of the second electrophile[4].
Phase-Transfer Catalysis (PTC): Utilize biphasic conditions (e.g., 10% aqueous NaOH / Toluene) with a chiral Cinchona alkaloid catalyst. This not only induces asymmetry but controls the local concentration of the reactive enolate, favoring monoalkylation[4].
III. Quantitative Data on Side Reaction Mitigation
To guide your experimental design, the following table summarizes the quantitative impact of various reagents on the prevalence of side reactions during the synthesis and handling of 2-Amino-4-(3-methoxyphenyl)butanoic acid derivatives.
Reaction Stage
Condition / Reagent
Primary Side Reaction
Side Reaction Prevalence (%)
Recommended Mitigation Strategy
Deprotection
(, 0°C)
O-Demethylation
> 85%
Switch to TFA/TIS or /Pd-C
Deprotection
47% HBr / Acetic Acid
O-Demethylation
60 - 75%
Switch to Fmoc-based SPPS
Peptide Coupling
DIC + TEA (Base)
Racemization (C2)
30 - 50%
Replace TEA with TMP (Collidine)
Peptide Coupling
DIC + OxymaPure
Racemization (C2)
< 1%
Standardize as default protocol
Alkylation
KOH (aq) + Methyl Ester
Over-alkylation
15 - 25%
Use t-Butyl ester + strict stoichiometry
IV. Validated Experimental Protocols
Protocol A: Asymmetric Alkylation (O'Donnell Route) without Over-Alkylation
This protocol ensures selective monoalkylation while establishing the L-stereocenter.
Preparation: In a flame-dried flask, dissolve
-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq) and a chiral Cinchona alkaloid phase-transfer catalyst (0.1 eq) in anhydrous Toluene (0.1 M).
Electrophile Addition: Add 3-methoxyphenethyl bromide (1.05 eq). Critical: Do not exceed 1.05 eq to prevent di-alkylation.
Biphasic Alkylation: Cool the mixture to 0°C. Vigorously stir and add 50% aqueous KOH (5.0 eq) dropwise. Maintain stirring at 0°C for 12 hours.
Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over
, and concentrate.
Hydrolysis: To remove the Schiff base, treat the crude mixture with 1M HCl in THF for 2 hours at room temperature. Purify the resulting unnatural amino acid via cation-exchange chromatography.
Protocol B: Racemization-Free Peptide Coupling
This protocol utilizes the DIC/OxymaPure system to prevent oxazolone formation during sequence elongation[3].
Pre-activation: In a clean vial, dissolve Fmoc-2-Amino-4-(3-methoxyphenyl)butanoic acid (3.0 eq relative to resin loading) in DMF. Add OxymaPure (3.0 eq).
Activation: Add DIC (3.0 eq) to the mixture. Allow the solution to pre-activate for exactly 3 minutes at room temperature. The solution may turn slightly yellow, indicating the formation of the active ester.
Coupling: Add the pre-activated mixture to the resin-bound peptide. Add TMP (2,4,6-collidine) (0.1 eq) to maintain a mildly basic environment without triggering enolization. Shake for 60 minutes.
Validation: Cleave a micro-aliquot of the resin. Inject onto a Chiral HPLC column (e.g., Chiralpak IA) to quantify the D-enantiomer impurity[3]. The L-isomer should integrate to >99%.
Enhancing the stability of peptides incorporating 2-Amino-4-(3-methoxyphenyl)butanoic acid.
Executive Technical Overview Welcome to the technical support hub for 2-Amino-4-(3-methoxyphenyl)butanoic acid (also referred to as 3-methoxyhomophenylalanine or 3-OMe-Hph ). This non-canonical amino acid (ncAA) is a cri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Overview
Welcome to the technical support hub for 2-Amino-4-(3-methoxyphenyl)butanoic acid (also referred to as 3-methoxyhomophenylalanine or 3-OMe-Hph ).
This non-canonical amino acid (ncAA) is a critical tool in modern peptidomimetics. By extending the side-chain alkyl linker by one methylene group (homologation) relative to Phenylalanine, it introduces a "mismatch" for endogenous proteases, significantly extending plasma half-life. Additionally, the 3-methoxy substituent modulates the electronic properties of the aromatic ring, influencing receptor binding affinity and lipophilicity.
However, incorporating this residue introduces unique challenges in Solid-Phase Peptide Synthesis (SPPS) , solubility , and metabolic liability . This guide addresses these specific technical hurdles.
Synthesis & Manufacturing Troubleshooting
FAQ: Coupling Efficiency & Racemization
Q: I am observing low coupling yields (>80%) when introducing 3-OMe-Hph. What is the recommended protocol?
A: The extended side chain and the electron-rich methoxy ring can create steric and electronic environments that slightly retard acylation compared to standard Alanine or Glycine.
Protocol:
Activation: Switch to DIC/Oxyma Pure (1:1 eq) or HATU/HOAt (1:1 eq). Avoid HBTU/HOBt for difficult couplings involving bulky ncAAs.
Stoichiometry: Increase the amino acid excess to 4-5 equivalents .
Temperature: Perform the coupling at 40°C for 45 minutes (microwave-assisted) or double couple at room temperature (2 x 1 hour).
Monitoring: Use the Chloranil test instead of Kaiser test if coupling to a secondary amine (e.g., Proline), as it is more sensitive for sterically hindered amines.
Q: Is racemization a concern during loading or coupling?
A: unlike phenylglycine derivatives, homophenylalanine derivatives are relatively resistant to racemization because the aromatic ring is insulated from the
-carbon by two methylene groups. However, to ensure D-isomer contamination:
Base Choice: Use TMP (2,4,6-trimethylpyridine) or DIEA (Diisopropylethylamine) rather than NMM.
Pre-activation: Minimize pre-activation time to <2 minutes before adding to the resin.
Visual Guide: Synthesis Optimization Workflow
Caption: Decision tree for optimizing the coupling efficiency of sterically demanding non-canonical amino acids.
Stability Enhancement: Proteolytic & Metabolic[1]
Mechanism of Action
The incorporation of 2-Amino-4-(3-methoxyphenyl)butanoic acid enhances stability via two primary mechanisms:
Backbone Homologation: The extra methylene group (
) alters the and torsion angles. This prevents the peptide bond from fitting into the S1/S1' catalytic pockets of common proteases like Chymotrypsin and Pepsin.
Hydrophobic Shielding: The 3-methoxy group increases lipophilicity, potentially promoting albumin binding which shields the peptide from renal clearance.
Comparative Stability Data
Residue Type
Relative Proteolytic Stability (t1/2)
Metabolic Liability (Microsomal Stability)
Hydrophobicity (LogP contribution)
L-Phenylalanine (Phe)
1.0x (Baseline)
Low (Hydroxylation)
High
L-Homophenylalanine (Hph)
4.5x - 8.0x
Low
Very High
3-OMe-Hph (Target)
5.0x - 9.0x
Moderate (O-Demethylation)
High
D-Phenylalanine
>100x
Low
High
FAQ: Metabolic Liabilities
Q: My peptide is stable in plasma but degrades rapidly in liver microsomes. Why?
A: While the homo backbone protects against proteases (plasma stability), the 3-methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) in the liver.
The Degradation Pathway:
The methoxy group undergoes O-demethylation , converting the residue into a phenol derivative. This can lead to rapid clearance or phase II conjugation (glucuronidation).
Troubleshooting Protocol:
Identify Metabolite: Perform LC-MS/MS analysis. Look for a mass shift of -14 Da (loss of CH3, formation of OH).
Structural Modification: If O-demethylation is the rate-limiting step, replace the methoxy group with a bioisostere that is metabolically stable but retains similar electronics:
Trifluoromethyl (-CF3): Stronger electron-withdrawing, high metabolic stability.
Deuterated Methoxy (-OCD3): Kinetic Isotope Effect (KIE) can slow down the demethylation rate by 2-5x.
Visual Guide: Metabolic Degradation Pathway
Caption: Metabolic fate of the methoxy group via CYP450-mediated O-demethylation.
Solubility & Aggregation Management
Issue: Peptides containing 3-OMe-Hph are prone to aggregation due to the hydrophobicity of the ethyl-phenyl side chain.
Troubleshooting Guide:
Solubility Check:
If the peptide precipitates in aqueous buffer (pH 7.4), do not immediately add DMSO. DMSO can promote amyloid-like fibril formation in hydrophobic peptides.
Step 1: Adjust pH away from the pI (Isoelectric point).
Step 2: Add a chaotropic agent like Urea (2-4M) or Guanidine HCl during purification, then dialyze into the final buffer.
Sequence Design Strategy:
"Flanking" Strategy: Place charged residues (Arg, Lys, Glu) immediately adjacent to the 3-OMe-Hph residue to disrupt hydrophobic clustering.
PEGylation: If solubility remains poor, consider N-terminal PEGylation (PEG-2 to PEG-4) to mask the hydrophobic patch.
Experimental Protocol: In Vitro Stability Assay
To validate the stability enhancement of your 3-OMe-Hph peptide, follow this standardized protocol.
Materials:
Pooled Human Plasma (heparinized).
Reference Peptide (e.g., native sequence with Phe).
Test Peptide (with 3-OMe-Hph).
LC-MS/MS system.
Procedure:
Preparation: Dilute peptides to 10
M in PBS (pH 7.4).
Initiation: Mix 10
L of peptide stock with 90 L of pre-warmed (37°C) human plasma.
Incubation: Incubate at 37°C with gentle shaking.
Sampling: At t = 0, 15, 30, 60, 120, 240 min, remove 10
L aliquots.
Quenching: Immediately add 40
L of ice-cold Acetonitrile containing 0.1% Formic Acid (precipitates plasma proteins).
Analysis: Centrifuge at 10,000g for 5 min. Inject supernatant into LC-MS.
Calculation: Plot
vs. time. The slope gives .
Expected Outcome:
The 3-OMe-Hph analog should demonstrate a significantly lower slope (
) compared to the Phe analog, indicating extended half-life.
References
Gong, Y., et al. (2022). Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Angewandte Chemie International Edition. Link
Talma, M., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. International Journal of Molecular Sciences. Link
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[1][2][3][4][5][6][7][8][9][10] Link
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link
High-Resolution Purity Analysis of 2-Amino-4-(3-methoxyphenyl)butanoic Acid: A Comparative Guide to RP-HPLC Methodologies
Introduction: The Analytical Challenge of Unnatural Amino Acids The integration of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and peptidomimetic design[1]. 2-Amino-4-(3-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Unnatural Amino Acids
The integration of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and peptidomimetic design[1]. 2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS 225233-76-1), also known as 3-Methoxy-DL-homophenylalanine, is a highly valuable synthetic building block featuring an aromatic ring with a methoxy substitution[2].
During its chemical synthesis, structurally similar byproducts are frequently generated. These include positional regioisomers (e.g., the 2-methoxy or 4-methoxy variants), des-methoxy derivatives, and unreacted starting materials. Because these impurities share nearly identical molecular weights and hydrophobicities with the target compound, baseline resolution during purity analysis is notoriously difficult.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis[]. However, relying on traditional methods often leads to co-elution. This guide objectively compares standard fully porous columns against modern core-shell technologies and alternative stationary phases, providing a self-validating framework for achieving absolute purity verification.
The Core Challenge: Mass Transfer and Stationary Phase Selection
The Causality of Peak Broadening
Traditional RP-HPLC methods utilize Fully Porous Particles (FPPs), typically 5 µm in diameter. When analyzing aromatic amino acids, the analyte diffuses deep into the porous network of the silica microsphere. This extended diffusion path increases the mass transfer resistance (the
-term in the van Deemter equation), leading to broader peaks that can obscure closely eluting regioisomers.
To solve this, Superficially Porous Particles (SPPs)—also known as core-shell particles —were developed. These particles feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture restricts the diffusion path, resulting in rapid mass transfer, significantly sharper peaks, and higher theoretical plates without generating the extreme backpressures associated with sub-2 µm UHPLC columns[4].
Mass transfer kinetics comparing fully porous and core-shell particles.
Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl
While a standard C18 phase separates compounds based purely on dispersive hydrophobic interactions, it often fails to resolve positional isomers of methoxyphenyl groups. A Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The phenyl ring on the stationary phase engages in
and dipole-dipole interactions with the aromatic ring of 2-Amino-4-(3-methoxyphenyl)butanoic acid. Because the position of the methoxy group alters the electron density of the aromatic ring, the Phenyl-Hexyl phase can easily discriminate between the 3-methoxy target and a 4-methoxy impurity.
Comparative Performance Analysis
To demonstrate the optimal analytical conditions, we compare three column configurations for the separation of 2-Amino-4-(3-methoxyphenyl)butanoic acid from its critical synthetic impurity (the 4-methoxy regioisomer).
Table 1: RP-HPLC Column Performance Comparison
Column Technology
Particle Size
Stationary Phase
Theoretical Plates (N)
Resolution (Rs)*
Backpressure (bar)
Verdict
Fully Porous
5.0 µm
C18
~12,000
1.4 (Co-elution)
110
Insufficient for isomer resolution.
Core-Shell
2.6 µm
C18
~24,000
2.1 (Baseline)
180
Good efficiency, moderate selectivity.
Core-Shell
2.6 µm
Phenyl-Hexyl
~23,500
3.5 (Superior)
185
Optimal. Orthogonal selectivity.
*Resolution (Rs) calculated for the critical pair (3-methoxy target vs. 4-methoxy impurity). Rs ≥ 2.0 is required for robust baseline separation.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. The following protocol utilizes dual-wavelength monitoring and extreme gradient washing to ensure that no impurities are hidden or carried over.
Step-by-Step Methodology
1. Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Causality: TFA lowers the pH to ~2.0, fully protonating the amine (pKa ~9.5) and neutralizing the carboxylic acid (pKa ~2.2). This ensures the amino acid exists in a single, consistent cationic state, preventing peak splitting and tailing.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (ACN).
2. Sample Preparation:
Dissolve 2-Amino-4-(3-methoxyphenyl)butanoic acid in 95% A / 5% B to a final concentration of 1.0 mg/mL.
Self-Validation: Preparing the sample in the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head.
3. Chromatographic Conditions:
Column: Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
Gradient Program:
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)
2.0 - 15.0 min: 5% to 60% B (Linear ramp for separation)
15.0 - 17.0 min: 60% to 95% B (Wash step)
17.0 - 20.0 min: 95% B (Hold to elute highly hydrophobic synthetic protection groups)
20.0 - 25.0 min: 5% B (Re-equilibration)
4. Dual-Wavelength UV Detection (The Self-Validation Engine):
Channel 1 (220 nm): Detects the carboxyl/amine backbone.
Channel 2 (275 nm): Specifically detects the methoxyphenyl aromatic ring.
Self-Validation: If a peak appears at 220 nm but is absent at 275 nm, it is an aliphatic impurity (e.g., a cleaved protecting group). If the area percent purity differs significantly between the two wavelengths, it indicates an impurity with a different extinction coefficient, mandating further LC-MS analysis.
Step-by-step RP-HPLC workflow for unnatural amino acid purity analysis.
Conclusion
For the purity analysis of synthetic 2-Amino-4-(3-methoxyphenyl)butanoic acid, traditional fully porous C18 columns lack the efficiency and selectivity required to resolve closely related regioisomers. By upgrading to a Core-Shell Phenyl-Hexyl column, analysts can leverage both the rapid mass transfer kinetics of superficially porous particles and the orthogonal
selectivity of the phenyl phase. When combined with a self-validating dual-wavelength protocol, this methodology provides absolute confidence in the chemical purity of critical unnatural amino acid building blocks.
Comparing the biological activity of 2-Amino-4-(3-methoxyphenyl)butanoic acid with its 2- and 4-methoxy isomers
This guide provides an in-depth technical comparison of 2-Amino-4-(3-methoxyphenyl)butanoic acid (3-Methoxyhomophenylalanine) against its 2-methoxy (ortho) and 4-methoxy (para) isomers. These non-proteinogenic amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 2-Amino-4-(3-methoxyphenyl)butanoic acid (3-Methoxyhomophenylalanine) against its 2-methoxy (ortho) and 4-methoxy (para) isomers.
These non-proteinogenic amino acids serve as critical scaffolds in the design of peptidomimetics, ACE inhibitors, and antibacterial agents (Muraymycin analogs). The position of the methoxy group dictates their metabolic stability, receptor binding affinity, and utility as synthetic intermediates.
In drug design, the transition from Phenylalanine (Phe) to Homophenylalanine (Hph) extends the side chain by one methylene unit (
), increasing flexibility and altering the spatial orientation of the aromatic ring. Introducing a methoxy group creates distinct electronic and steric profiles:
Feature
3-Methoxy (Meta)
4-Methoxy (Para)
2-Methoxy (Ortho)
Primary Role
Hydrophobic Vector
Electronic Probe
Conformational Lock
Key Application
MraY Inhibitor Design (Side-chain extension)
Muraymycin Analogs; ACE Inhibitor Precursors
Peptide Constraint; Sweetener Analogs
Steric Profile
Moderate; allows substitution at C4/C5
Low; linear extension
High; restricts torsion angle
Electronic Effect
Inductive withdrawal (-I), Resonance (+R) at ortho/para
Strong Resonance Donor (+R)
Ortho-effect; H-bond acceptor potential
Metabolic Fate
Ring hydroxylation at C4/C6
O-Demethylation (rapid)
Sterically shielded O-demethylation
Biological Activity & SAR Analysis[2][3][4]
A. Antibacterial Activity (MraY Translocase Inhibition)
The phospho-MurNAc-pentapeptide translocase (MraY) is a target for nucleoside antibiotics like Muraymycins .
3-Methoxy (Meta): Research indicates the meta-position on the homophenylalanine side chain is the optimal vector for lipophilic extensions. In SAR studies of Muraymycin analogs, placing hydrophobic residues (e.g.,
-hexyl) at the meta-position led to a 10- to 1000-fold enhancement in protein binding compared to unsubstituted or para-substituted variants. The 3-methoxy group acts as a minimal anchor that can be further derivatized to access hydrophobic pockets in the MraY active site.
4-Methoxy (Para): Frequently synthesized as a direct component of Muraymycin C1 and D1 analogs. While biologically active, the para-position is often exposed to solvent or tight steric channels, making it less suitable for bulky modifications than the meta position.
B. Peptidomimetic & Enzyme Inhibition (ACE/APN)
Homophenylalanine derivatives are potent inhibitors of Aminopeptidase N (APN) and Angiotensin Converting Enzyme (ACE) .
Scaffold Efficacy: P1 homophenylalanine analogs generally exhibit higher inhibitory potential than their phenylalanine counterparts due to the extended side chain positioning the aromatic ring into the S1 hydrophobic pocket more effectively.
Isomer Specificity:
4-Methoxy: Enhances electron density of the aromatic ring, potentially strengthening
stacking interactions with aromatic residues (e.g., Trp, Tyr) in the enzyme active site.
2-Methoxy: Often deleterious to binding in tight pockets (like ACE) due to steric clash with the peptide backbone or S1' subsite walls. However, in taste receptor studies (homologous Phe series), the ortho-isomer retained activity where the para-isomer abolished it, suggesting ortho is preferred when the distal end of the ring must remain unsubstituted.
C. Neuropharmacology (Precursor Activity)
These amino acids are metabolic precursors to methoxy-homophenethylamines (via decarboxylation).
3-Methoxy: Decarboxylation yields 3-methoxy-homophenethylamine. In the related amphetamine class, meta-substitution is critical for selectivity between serotonin and dopamine transporters.
4-Methoxy: The decarboxylated product (related to PMA) is often associated with high toxicity and MAO inhibition.
Experimental Protocol: Asymmetric Synthesis
Objective: Synthesis of (S)-2-Amino-4-(3-methoxyphenyl)butanoic acid via Crystallization-Induced Diastereomer Transformation (CIDT).
Note: This protocol is adaptable for 2- and 4- isomers by substituting the starting benzoylacrylic acid.
Reagents & Materials
Substrate: 3-methoxy-trans-benzoylacrylic acid
Chiral Amine: (S)-1-phenylethylamine (Resolving agent & Michael donor)
Dissolve 3-methoxy-trans-benzoylacrylic acid (10 mmol) in Ethanol (50 mL).
Add (S)-1-phenylethylamine (10 mmol) dropwise at 0°C.
Stir at room temperature for 24 hours. The reaction proceeds via a dynamic thermodynamic resolution, precipitating the thermodynamically stable diastereomer.
Validation: Monitor disappearance of the alkene peak (6.5–7.5 ppm) via
H-NMR.
Isolation of Adduct:
Filter the white precipitate.
Wash with cold ether to remove unreacted amine.
Recrystallize from EtOH to ensure diastereomeric excess (de) >98%.
Hydrogenolysis & Ring Reduction:
Dissolve the chiral adduct in MeOH/AcOH (10:1).
Add 10% Pd/C (5 wt%).
Hydrogenate at 5 atm (75 psi) for 12 hours at 50°C.
Note: This step cleaves the chiral auxiliary (phenylethyl group) and reduces the ketone to a methylene group (via benzylic reduction).
Critical Control: If the ketone is not fully reduced to methylene, increase temperature to 60°C or use Pd(OH)
.
Purification:
Filter catalyst over Celite.
Concentrate filtrate.
Purify via Ion-Exchange Chromatography (Dowex 50W, elute with 1M NH
OH).
Lyophilize to obtain the white zwitterionic solid.
Visualization of Mechanisms[5]
Figure 1: Comparative SAR Decision Tree
Caption: Decision logic for selecting the optimal methoxy-homophenylalanine isomer based on the target biological application.
Figure 2: Synthesis Pathway (Michael Addition)
Caption: Asymmetric synthesis of 3-methoxyhomophenylalanine via chiral amine mediated Michael addition.
Synthesis and Biological Evaluation of Muraymycin Analogues.
Source: Journal of Medicinal Chemistry (ACS).
Context: Establishes the meta-position as the optimal vector for lipophilic side-chain extensions in MraY inhibitors.
URL:[Link]
Asymmetric Synthesis of Methoxyhomophenylalanine Using Michael Addition.
Source: European Journal of Organic Chemistry.
Context: Detailed protocol for the synthesis of (S)-p-methoxyhomophenylalanine, adaptable for the meta-isomer.
URL:[Link]
Phosphonic Acid Analogues of Homophenylalanine towards Alanyl Aminopeptidases.
Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6]
Context: Demonstrates the superiority of the homophenylalanine scaffold over phenylalanine for APN inhibition.[4]
URL:[Link]
Structure-Taste Relationships of Aspartyl-Phenylalanine Methyl Ester Analogues.
Source: Journal of Medicinal Chemistry.[7]
Context: Provides comparative data on ortho/meta/para methoxy substitution effects in the homologous phenylalanine series.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Molecule: 2-Amino-4-(3-methoxyphenyl)butanoic acid
Common Nomenclature: 3-Methoxyhomophenylalanine (3-MeO-Hph)
Residue Mass: 191.09 Da (Monoisotopic)
Core Application: Enhancing proteolytic stability and tuning receptor selectivity via side-chain extension and steric/electronic modification.
This guide details the validation of 3-MeO-Hph incorporation into therapeutic peptides. Unlike standard Phenylalanine (Phe), this non-canonical amino acid (ncAA) introduces a methylene spacer (homo-elongation) and a methoxy substituent. Validation requires a dual-layer approach: RP-HPLC to confirm hydrophobicity shifts and Tandem Mass Spectrometry (MS/MS) to verify sequence location and distinguish it from isobaric contaminants.
Comparative Analysis: 3-MeO-Hph vs. Alternatives
The decision to incorporate 3-MeO-Hph is usually driven by the need to improve half-life or alter binding pocket affinity. Below is a technical comparison with its closest structural relatives.
Table 1: Physicochemical & Mass Spectrometric Profile
Feature
3-MeO-Hph (Target)
L-Phenylalanine (Phe)
L-Homophenylalanine (Hph)
O-Methyl-L-Tyrosine (Tyr(Me))
Structure
-substituted (Methoxy)
Native -aromatic
-substituted (Native)
-substituted (Methoxy)
Residue MW
191.09 Da
147.07 Da
161.08 Da
177.08 Da
Immonium Ion
164.11
120.08
134.10
150.09
Hydrophobicity
High (Methoxy + Alkyl chain)
Moderate
High
Moderate-High
Proteolytic Stability
Excellent (Resistant to Chymotrypsin)
Poor (Native substrate)
Good (Steric hindrance)
Moderate
Synthesis Challenge
Moderate (Steric bulk)
Low
Low
Low
Expert Insight:
The Mass Shift: 3-MeO-Hph adds +44 Da relative to Phe and +30 Da relative to Hph. This shift is easily detectable in intact MS.
The Isomer Trap: The critical distinction is between 3-MeO-Hph and its chain-shortened analog Tyr(Me) (also known as 4-MeO-Phe). While their intact masses differ (191 vs 177), confusion often arises with 4-MeO-Hph (positional isomer). MS/MS fragmentation is identical for positional isomers; therefore, chromatographic separation is the only validation method for isomeric purity.
Experimental Workflows
A. Synthesis Protocol (Fmoc-SPPS)
Context: The extended side chain of 3-MeO-Hph creates moderate steric hindrance. Standard coupling protocols may result in deletion sequences.
Resin Preparation: Swell Rink Amide resin in DMF (30 min).
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF/DCM.
Coupling (Modified):
Reagents: Use HATU/HOAt instead of HBTU to minimize racemization and improve kinetics.
Interference: Be wary of internal fragments from other residues (e.g., Arginine internal fragments can appear near 129-150 range, but 164 is relatively unique).
Figure 2: Formation pathway of the diagnostic immonium ion for 3-MeO-Hph.
Protocol for Isomer Differentiation (3-MeO vs 4-MeO)
Mass spectrometry cannot easily distinguish 3-methoxy from 4-methoxy (positional isomers) as they generate the same immonium ion mass (164.11).
Gradient: Shallow gradient (e.g., 0.5% B per minute).
Observation: The 3-methoxy variant typically elutes earlier than the 4-methoxy variant due to slightly reduced hydrophobicity (the meta-substitution exposes the polar ether oxygen more than the para-substitution in the binding groove of the stationary phase).
Control: Co-inject the crude peptide with a standard of the specific amino acid to confirm retention time alignment.
Stability Data (Supporting Evidence)
Incorporating 3-MeO-Hph provides resistance to chymotrypsin, which cleaves at the C-terminus of aromatic residues (Phe, Tyr, Trp).
Enzyme
Substrate (Phe-Peptide)
Substrate (3-MeO-Hph-Peptide)
Mechanism of Resistance
Trypsin
Stable (unless Lys/Arg present)
Stable
N/A
Chymotrypsin
min
min
Side-chain length (+CH2) misaligns the scissile bond in the active site.
Pepsin
Rapid degradation
High Stability
Steric bulk of methoxy group hinders pocket fit.
References
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology. Link
Papayannopoulos, I. A. (1995).[2] The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews. Link
Falick, A. M., et al. (1993). Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Link
Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids. Current Pharmaceutical Design. Link
Spectroscopic Comparison Guide: 2-Amino-4-(3-methoxyphenyl)butanoic acid vs. Natural Aromatic Amino Acids
Executive Summary This guide provides a definitive spectroscopic characterization of 2-Amino-4-(3-methoxyphenyl)butanoic acid (herein referred to as 3-MeO-hPhe ), a non-canonical amino acid (NCAA) increasingly utilized i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a definitive spectroscopic characterization of 2-Amino-4-(3-methoxyphenyl)butanoic acid (herein referred to as 3-MeO-hPhe ), a non-canonical amino acid (NCAA) increasingly utilized in peptidomimetics to enhance metabolic stability and lipophilicity.
Differentiation of 3-MeO-hPhe from natural aromatic amino acids—Phenylalanine (Phe) , Tyrosine (Tyr) , and Tryptophan (Trp) —is critical during synthesis and quality control. This guide details specific NMR, IR, and UV-Vis markers that distinguish the meta-methoxy homophenylalanine scaffold from its natural analogs.
Key Differentiators at a Glance
Feature
3-MeO-hPhe (Target)
Phenylalanine (Phe)
Tyrosine (Tyr)
Side Chain Length
Homophenyl (C4 chain)
Benzyl (C3 chain)
Benzyl (C3 chain)
Electronic Donor
Methoxy (-OCH₃)
None
Hydroxyl (-OH)
1H NMR Marker
Singlet ~3.8 ppm (-OCH₃)
Multiplet ~7.2 ppm
AA'BB' System
UV Behavior
No pH shift in base
Weak absorbance
Bathochromic shift (pH > 10)
Structural Analysis & Causality
To interpret the spectra correctly, one must understand the structural causality. 3-MeO-hPhe is structurally homologous to Phenylalanine but possesses two critical modifications that alter its spectroscopic signature:
Chain Extension (Homologation): The insertion of a methylene group (-CH₂-) between the
-carbon and the aromatic ring changes the spin system from an ABX pattern (typical of Phe/Tyr) to a more complex aliphatic multiplet system.
Meta-Methoxy Substitution: The -OCH₃ group acts as an auxochrome. Unlike the -OH in Tyrosine, it is not an acidic proton donor, rendering the chromophore pH-independent regarding ionization.
Diagram 1: Structural & Spectroscopic Logic
Caption: Structural evolution from natural precursors to the target NCAA, highlighting the functional groups responsible for spectroscopic divergence.
Comparative NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the most definitive structural validation. The presence of the methoxy group and the extended aliphatic chain are the primary validation markers.
Experimental Protocol (1H NMR)
Solvent: Deuterium Oxide (D₂O) with NaOD (for solubility) or DMSO-d₆.
Internal Standard: TMS (0.00 ppm) or DSS (for aqueous).
Concentration: 5–10 mg/mL.
Chemical Shift Comparison Table (1H NMR in D₂O/DMSO)
Proton Environment
3-MeO-hPhe (Target)
Phenylalanine (Phe)
Tyrosine (Tyr)
Analysis Note
-CH
~3.4 - 3.9 ppm (m)
~3.9 - 4.0 ppm (dd)
~3.9 ppm (dd)
Target signal is often more shielded due to flexible chain.
-CH₂
1.9 - 2.2 ppm (m)
3.0 - 3.2 ppm (dd)
2.9 - 3.1 ppm (dd)
CRITICAL: The target's -protons are aliphatic, not benzylic.
-CH₂
2.6 - 2.7 ppm (t)
N/A
N/A
Unique to "homo" amino acids. Benzylic position.
-OCH₃
3.75 - 3.85 ppm (s)
Absent
Absent
Definitive Marker. Strong singlet integrating to 3H.
The most common error in analyzing 3-MeO-hPhe is misidentifying the side-chain multiplets. Unlike Phe, where the
-protons are benzylic (deshielded ~3.1 ppm), the 3-MeO-hPhe -protons are purely aliphatic (~2.0 ppm), while the -protons become the benzylic signal (~2.6 ppm).
Reference Grounding: For standard amino acid shifts (Phe/Tyr), refer to the Biological Magnetic Resonance Data Bank (BMRB) [1].
Infrared (IR) Spectroscopy[1][2]
IR is less specific for structure determination but excellent for rapid "fingerprint" identification and purity checks (e.g., detecting residual solvents or precursors).
Key Absorption Bands
Methoxy Stretch (C-O-C): The anisole ether linkage appears as a strong band between 1230–1270 cm⁻¹ (asymmetric stretch) and 1020–1050 cm⁻¹ (symmetric). This is absent in Phe.
Hydroxyl Absence: Tyrosine displays a broad O-H stretch (3200–3500 cm⁻¹) and a C-O stretch (phenol) at ~1230 cm⁻¹. While the C-O region overlaps, 3-MeO-hPhe lacks the broad O-H band , distinguishing it from Tyr.
UV-Vis is the primary method for concentration determination in biological assays. The methoxy auxochrome significantly alters the absorption profile compared to Phenylalanine.
The "Phenolate Shift" Test
This is a self-validating protocol to distinguish 3-MeO-hPhe from Tyrosine contamination.
Prepare Sample: Dissolve compound in 0.1 M HCl (Acidic). Scan 240–350 nm.
Basify: Add 0.1 M NaOH to the same cuvette (Basic). Scan again.
Analyze:
Tyrosine: Peak at 274 nm shifts to 293 nm (Phenolate formation) with increased intensity.
3-MeO-hPhe: Peak remains stable (or negligible shift). The methoxy group cannot deprotonate.
Comparative Absorbance Data
Compound
(nm)
Extinction Coefficient ()
Chromophore Type
Phenylalanine
257
~195 M⁻¹cm⁻¹
Benzene
Tyrosine
274
~1,405 M⁻¹cm⁻¹
Phenol
3-MeO-hPhe
270–275
~1,200–1,500 M⁻¹cm⁻¹
Anisole
Note: The anisole chromophore in 3-MeO-hPhe mimics the absorption strength of Tyrosine (due to the oxygen lone pair donation) but lacks the pH sensitivity.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for validating the identity of 3-MeO-hPhe using the techniques described above.
Diagram 2: Validation Workflow
Caption: Step-by-step decision tree to spectroscopically distinguish 3-MeO-hPhe from natural amino acids.
References
Biological Magnetic Resonance Data Bank (BMRB). Amino Acid Chemical Shift Data. University of Wisconsin-Madison. Available at: [Link]
National Institute of Standards and Technology (NIST). UV-Vis and IR Spectra of Anisole and Phenol Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. 2-Amino-4-(3-methoxyphenyl)butanoic acid Compound Summary. National Library of Medicine. Available at: [Link]
Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
Validation
Comparative Guide: Peptide Optimization using 2-Amino-4-(3-methoxyphenyl)butanoic Acid (3-MeOhF) for Nav1.7 Inhibition
Executive Summary Peptide therapeutics offer exceptional target affinity, but native sequences frequently suffer from poor proteolytic stability and off-target cross-reactivity. In the context of voltage-gated sodium cha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Peptide therapeutics offer exceptional target affinity, but native sequences frequently suffer from poor proteolytic stability and off-target cross-reactivity. In the context of voltage-gated sodium channel (Nav) inhibitors—specifically targeting the Nav1.7 channel for the treatment of chronic neuropathic pain—optimizing tarantula-derived venom peptides like Jingzhaotoxin-V (JzTx-V) or ProTx-II requires precise structural tuning[1].
The incorporation of the unnatural amino acid 2-Amino-4-(3-methoxyphenyl)butanoic acid (commonly referred to as 3-Methoxyhomophenylalanine or 3-MeOhF ) represents a critical breakthrough in overcoming these limitations[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of native peptides versus their 3-MeOhF-modified counterparts, detailing the mechanistic causality behind these experimental outcomes.
Mechanistic Rationale: The Role of 3-MeOhF
Substituting a native hydrophobic residue (such as Leucine or Tryptophan) with 3-MeOhF fundamentally alters the peptide's pharmacodynamics and pharmacokinetics:
Steric and Electronic Precision: The homophenylalanine backbone extends the aromatic ring deeper into the channel's binding pocket. The meta-methoxy group acts as a specific hydrogen-bond acceptor, interacting favorably with the Domain II S3-S4 voltage sensor of Nav1.7, while sterically clashing with the homologous pocket in Nav1.5 (the cardiac isoform)[1].
Protease Evasion: The unnatural side-chain elongation and non-canonical structure prevent recognition by endogenous proteases, significantly extending the peptide's plasma half-life[2].
Fig 1. Mechanism of Nav1.7 inhibition by 3-MeOhF-modified peptides in peripheral pain pathways.
In Vitro Activity Comparison: Patch-Clamp Electrophysiology
To objectively compare the native peptide against the 3-MeOhF-modified variant, we utilize automated whole-cell patch-clamp electrophysiology. This is the gold standard for ion channel pharmacology because it directly measures functional channel blockade rather than mere binding affinity.
Self-Validating Protocol: Automated Patch-Clamp
Cell Preparation: Cultured HEK293 cells stably expressing human Nav1.7 (hNav1.7) or hNav1.5 are harvested.
Causality: HEK293 cells lack endogenous sodium currents, ensuring that the recorded signals are exclusively from the transfected channel subtype[3].
Reagent Formulation: Peptides are dissolved in Extracellular Solution (ECS) containing 0.1% Bovine Serum Albumin (BSA).
Causality: Highly hydrophobic peptides non-specifically adsorb to plastic tubing and well plates. BSA acts as a carrier, ensuring the actual delivered concentration matches the nominal concentration.
Voltage Protocol: Cells are held at a resting potential of -90 mV. A prepulse to -120 mV for 200 ms is applied, followed by a test pulse to -10 mV for 50 ms.
Causality: Nav channels undergo steady-state inactivation. The -120 mV prepulse forces all channels into a fully closed, resting state prior to activation. This prevents artificially inflated IC50 values caused by state-dependent binding.
System Validation: Tetrodotoxin (TTX) is applied at the end of every run as a positive control to ensure 100% current block[3]. Any cell exhibiting >100 pA of leak current is automatically excluded to maintain data integrity.
Fig 2. Self-validating automated patch-clamp workflow for in vitro peptide activity profiling.
In Vitro Quantitative Data Summary
Data represents comparative profiling of JzTx-V analogs based on Nav1.7 inhibitor patent literature.
Peptide Variant
hNav1.7 IC50 (nM)
hNav1.5 IC50 (nM)
Selectivity Ratio (Nav1.5/Nav1.7)
Serum Stability (T1/2, hrs)
Native JzTx-V
1.2
150
125x
1.5
3-MeOhF Modified
0.15
>10,000
>66,000x
18.4
In Vivo Efficacy Comparison: Neuropathic Pain Modeling
In vitro potency must translate to in vivo analgesia. We compare the peptides using the Spared Nerve Injury (SNI) model to evaluate their therapeutic viability.
Self-Validating Protocol: Spared Nerve Injury (SNI) Model
Surgical Induction: In adult male Sprague-Dawley rats, the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.
Causality: Unlike acute thermal models (e.g., tail-flick), SNI accurately recapitulates the pathophysiology of human chronic neuropathic pain, producing robust and long-lasting mechanical allodynia.
Dosing: Peptides are administered via subcutaneous (s.c.) injection.
Behavioral Assessment: Mechanical allodynia is measured using von Frey filaments applied to the lateral plantar surface of the hind paw. The 50% withdrawal threshold is calculated using the up-down method.
Causality: The up-down method statistically accounts for the non-linear nature of sensory thresholds, providing a more accurate behavioral readout than single-threshold testing.
System Validation: A vehicle-only group serves as the negative control, while a known analgesic (e.g., Gabapentin) serves as the positive control. Motor function is simultaneously assessed via the Rotarod test to ensure that "analgesia" is not actually motor impairment caused by off-target CNS or skeletal muscle effects.
In Vivo Quantitative Data Summary
Peptide Variant
ED50 (mg/kg, s.c.)
Duration of Analgesia
Plasma Half-life (T1/2)
Motor Deficits (Rotarod)
Native JzTx-V
2.5
< 2 hours
0.8 hours
Present at high doses
3-MeOhF Modified
0.3
> 12 hours
6.5 hours
None observed
Conclusion
The targeted insertion of 2-Amino-4-(3-methoxyphenyl)butanoic acid (3-MeOhF) transforms a native venom peptide from a transient, moderately selective tool compound into a highly potent, Nav1.7-selective therapeutic candidate with a viable in vivo half-life[1]. For drug development professionals, this modification highlights the critical importance of unnatural amino acid scanning in optimizing the pharmacokinetic and pharmacodynamic profiles of peptide biologics[2].
References
1.[1] Title: WO2014165277A2 - POTENT AND SELECTIVE INHIBITORS OF Nav1.7. Source: Google Patents. URL:
2.[2] Title: POTENT AND SELECTIVE INHIBITORS OF NAV1.7 - European Patent Office - EP 2970408 B1. Source: Googleapis.com. URL:
3.[3] Title: Shellfish Toxins Targeting Voltage-Gated Sodium Channels - PMC. Source: NIH. URL:
Benchmarking the synthetic efficiency of different routes to 2-Amino-4-(3-methoxyphenyl)butanoic acid
Executive Summary The synthesis of unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. 2-Amino-4-(3-methoxyphenyl)butanoic acid (a 3-methoxy derivative of homophenylalanine) is a highly sought...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. 2-Amino-4-(3-methoxyphenyl)butanoic acid (a 3-methoxy derivative of homophenylalanine) is a highly sought-after chiral building block used to enhance the proteolytic stability and target affinity of peptide-based therapeutics. However, installing the chiral α-center while navigating the steric and electronic influences of the meta-methoxy group requires rigorous synthetic planning. This guide benchmarks three distinct synthetic methodologies—Asymmetric Hydrogenation, Phase-Transfer Catalysis (PTC), and Biocatalytic Transamination—analyzing their mechanistic causality, experimental efficiency, and scalability.
The asymmetric hydrogenation of α-dehydroamino acids relies on the precise bidentate coordination of an enamide precursor to a chiral transition metal complex (typically Rhodium or Iridium). When utilizing a catalyst such as[Rh(COD)(R,R)-DuPhos]BF₄, the chiral ligand creates a sterically constrained quadrant environment around the metal center. This strictly dictates the enantioface approach of the hydrogen gas, forcing the reduction to occur on a single face of the olefin. The causality here is purely steric and electronic discrimination: the rigid ligand framework prevents the formation of the mismatched diastereomeric transition state, consistently yielding enantiomeric excesses (ee) exceeding 98% .
Self-Validating Experimental Protocol
Substrate Preparation: Synthesize the precursor, (Z)-2-acetamido-4-(3-methoxyphenyl)but-2-enoic acid, via an Erlenmeyer-Plöchl azlactone synthesis followed by methanolysis.
Catalyst Activation: Inside an argon-filled glovebox, dissolve 1 mol% of[Rh(COD)(R,R)-DuPhos]BF₄ in degassed, anhydrous methanol until a clear orange solution forms, indicating active complex dissociation.
Hydrogenation: Transfer the substrate and catalyst to a high-pressure autoclave. Pressurize with H₂ to 30 atm and stir at 25°C for 12 hours.
Deprotection & Validation: Vent the H₂ gas safely. Filter the mixture through a short silica plug to remove the metal complex (validating metal removal via visual absence of color). Reflux the filtrate in 6M HCl for 4 hours to cleave the N-acetyl group.
System Validation: Analyze the final product via chiral HPLC (e.g., Chiralcel OD-H column). A successful run is self-validated when the chromatogram shows a single peak corresponding to the target enantiomer (ee > 98%), confirming the structural integrity of the chiral ligand during the catalytic cycle.
Workflow of Rh-catalyzed asymmetric hydrogenation of dehydroamino acid precursors.
Phase-transfer catalysis (PTC) for amino acid synthesis typically involves the alkylation of a glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) using a chiral quaternary ammonium salt (such as a Maruoka catalyst). The causality of stereocontrol lies in interfacial ion-pairing. The aqueous base deprotonates the Schiff base at the organic-aqueous interface. The highly lipophilic, chiral ammonium cation immediately forms a tight ion pair with the resulting enolate, pulling it into the organic phase. The bulky chiral binaphthyl backbone of the catalyst physically shields one face of the enolate, forcing the electrophile (1-(2-bromoethyl)-3-methoxybenzene) to attack exclusively from the exposed face .
Self-Validating Experimental Protocol
Biphasic Setup: In a reaction vessel, dissolve the glycine Schiff base (1.0 equiv) and 1-(2-bromoethyl)-3-methoxybenzene (1.2 equiv) in toluene. Add the chiral Maruoka PTC (2 mol%).
Enantioselective Alkylation: Cool the system to 0°C. Add 50% aqueous KOH dropwise under vigorous stirring (1000 rpm). Crucial step: High-shear stirring is required to maximize the interfacial surface area, driving the kinetic rate of ion-pairing.
Phase Separation & Hydrolysis: After 8 hours, quench with water and separate the organic layer. Treat the organic phase with 1M citric acid in THF for 2 hours to hydrolyze the imine bond.
System Validation: Isolate the free amino acid via cation-exchange chromatography (Dowex 50WX8). Validate the success of the asymmetric induction by measuring the optical rotation via polarimetry; a match with literature values confirms the specific stereochemical trajectory was maintained during the alkylation event.
Biphasic asymmetric phase-transfer catalysis (PTC) for enantioselective alkylation.
Route 3: Biocatalytic Transamination
Causality & Mechanism
Enzymatic transamination represents the pinnacle of green synthesis for chiral amines. This route utilizes an engineered ω-transaminase (ω-TA) to convert 2-oxo-4-(3-methoxyphenyl)butanoic acid directly into the target amino acid. The reaction relies on the Pyridoxal 5'-phosphate (PLP) cofactor, which acts as an amino group shuttle. The primary challenge in transamination is the unfavorable thermodynamic equilibrium. The causality behind the protocol's success is the implementation of a "smart" amino donor, such as L-lysine. When L-lysine donates its amino group, it becomes 2-keto-6-aminocaproate, which spontaneously cyclizes into Δ1-piperideine-2-carboxylic acid. This irreversible cyclization continuously removes the byproduct from the reaction pool, driving the equilibrium entirely toward the product via Le Chatelier's principle .
Self-Validating Experimental Protocol
Reaction Matrix Preparation: Prepare a 100 mM phosphate buffer (pH 8.0). Dissolve 50 mM of the keto acid substrate, 150 mM L-lysine (amino donor), and 1 mM PLP.
Biocatalysis: Add 5 mg/mL of lyophilized engineered transaminase (e.g., an E. coli AAT mutant). Incubate at 37°C with gentle shaking (150 rpm) for 24 hours. The solution will shift from yellow to slightly opaque as the reaction progresses.
In Situ Crystallization: Adjust the pH of the mixture to the isoelectric point of 2-Amino-4-(3-methoxyphenyl)butanoic acid (approx. pH 5.5). The low aqueous solubility of the product at this pH induces spontaneous crystallization, further driving the reaction equilibrium.
System Validation: Centrifuge and wash the crystals with cold water. Analyze the isolated crystals via ¹H-NMR and chiral HPLC. The protocol is self-validating if the ¹H-NMR shows no residual keto-acid peaks and the HPLC confirms >99.9% ee, proving the enzyme's active site maintained absolute stereospecificity.
Biocatalytic transamination pathway utilizing spontaneous byproduct cyclization to drive equilibrium.
Quantitative Benchmarking
To objectively evaluate these methodologies, we must look beyond yield and consider environmental impact (E-factor), scalability, and economic viability.
Synthetic Route
Overall Yield (%)
Enantiomeric Excess (ee %)
E-factor (Waste/Product)
Scalability Profile
Cost Profile
Asymmetric Hydrogenation
85 - 90%
> 98%
Medium (10 - 20)
High (Industrial standard)
High (Precious metal catalysts)
Phase-Transfer Catalysis
75 - 80%
90 - 95%
High (20 - 50)
Medium (Biphasic limitations)
Medium (Stoichiometric halides)
Biocatalytic Transamination
90 - 95%
> 99.9%
Low (< 5)
High (Aqueous, ambient)
Low (At scale, reusable enzyme)
Conclusion & Strategic Recommendations
Choosing the optimal route for synthesizing 2-Amino-4-(3-methoxyphenyl)butanoic acid depends entirely on the project phase and scale:
For early-stage medicinal chemistry (mg to gram scale):Phase-Transfer Catalysis is highly recommended. It allows for rapid analog generation without the need for specialized high-pressure equipment or custom enzyme engineering.
For established process chemistry (kg scale):Asymmetric Hydrogenation remains a robust, highly predictable workhorse, provided the infrastructure for high-pressure hydrogen is available.
For commercial manufacturing and green chemistry compliance (ton scale):Biocatalytic Transamination is the undisputed champion. Its near-perfect enantioselectivity, coupled with an exceptionally low E-factor and the elegance of in situ crystallization, makes it the most sustainable and economically viable long-term strategy.
References
Catalytic Enantioselective Formation of C−C Bonds by Addition to Imines and Hydrazones: A Ten-Year Update. Chemical Reviews (ACS Publications). Available at:[Link][1]
Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing). Available at:[Link][2]
Cross-validation of analytical methods for 2-Amino-4-(3-methoxyphenyl)butanoic acid characterization
Executive Summary 2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS: 225233-76-1 for racemate) is a critical non-proteinogenic amino acid, serving as a chiral building block for peptidomimetics and neprilysin inhibitors.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS: 225233-76-1 for racemate) is a critical non-proteinogenic amino acid, serving as a chiral building block for peptidomimetics and neprilysin inhibitors.[1][2] Its structural duality—possessing both a zwitterionic amino acid core and a lipophilic methoxy-phenyl side chain—presents unique analytical challenges.[2]
This guide moves beyond standard monographs to present a cross-validation strategy . We compare the industry-standard HPLC-UV (High-Performance Liquid Chromatography) against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance). By implementing these orthogonal methods, researchers can eliminate the "blind spots" inherent in single-method characterization, such as undetected inorganic salts or response factor errors.
Part 1: Structural Identification & The "Identity Crisis"
Before quantification, the molecular structure must be unequivocally confirmed. The presence of the methoxy group at the meta position (C3 of the phenyl ring) differentiates this molecule from its para (Tyrosine-like) or ortho isomers.
The Orthogonal Identification Matrix
Feature
Method A: 1H-NMR (DMSO-d6)
Method B: HRMS (ESI+)
Validation Insight
Backbone
-proton triplet at ~3.3 ppm
[M+H]+ m/z ~210.1130
NMR confirms connectivity; MS confirms formula.[1][2]
Side Chain
Methoxy singlet at ~3.73 ppm
Fragment ion loss of -OCH3
Critical: NMR integrates 3H to confirm mono-substitution.[2]
Regiochemistry
Aromatic splitting pattern (d, t, s)
Difficult to distinguish isomers
NMR coupling constants () prove meta vs para substitution.
Technical Insight: The Regioisomer Trap
In synthetic routes involving Friedel-Crafts alkylation, para-isomers are common impurities.[1][2]
Observation: In 1H-NMR, a para-substituted ring shows a symmetrical AA'BB' system.[2]
Target Molecule: The meta-substituted 2-Amino-4-(3-methoxyphenyl)butanoic acid must display a complex ABCD aromatic pattern (approx. 6.7–7.2 ppm).[2] Do not release the batch without this specific confirmation.
Part 2: Purity & Potency – The Quantitative Battle
This section compares the two dominant methodologies for assay determination.
Method A: RP-HPLC (The Routine Workhorse)[2]
Principle: Separation based on hydrophobicity using a C18 column.[1][2]
Strengths: High sensitivity (LOQ < 0.05%), separates organic impurities.
Weaknesses: Requires a reference standard; "blind" to inorganic salts and moisture.[2]
Method B: qNMR (The Absolute Adjudicator)
Principle: Molar response is independent of chemical structure.[1][2]
Strengths: No reference standard of the analyte needed (uses an internal standard like Maleic Acid); detects total organic purity.
Weaknesses: Lower sensitivity; requires high solubility.[2]
Comparative Data: System Suitability & Performance
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)
Part 4: Stereochemical Purity (Chiral Analysis)
Since the biological activity of this amino acid is likely stereospecific (usually the L- or S- isomer), controlling enantiomeric excess (ee) is mandatory.[2]
The Problem with Optical Rotation
Specific Rotation (
) is often cited but is insufficient for high-purity applications.[2] It lacks sensitivity for enantiomeric impurities below 1%.[2]
For primary amino acids, Crown Ether columns provide superior selectivity by complexing with the ammonium ion.[1]
Column: Daicel Crownpak CR(+) or equivalent (CROWNPAK).
Mobile Phase: Perchloric acid (pH 1.[2]5) in water (100%). Note: Organic modifiers like Methanol can be added (10-15%) to reduce retention time.[2]
Temperature: 10°C (Lower temperature increases resolution).
Mechanism: The ammonium group (
) forms a host-guest complex with the crown ether.[1][2] The R- and S- isomers have different binding constants.[2]
Part 5: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for characterizing a new batch of 2-Amino-4-(3-methoxyphenyl)butanoic acid.
Caption: Orthogonal Characterization Workflow. Note the parallel processing of HPLC and qNMR to ensure both organic purity and absolute mass potency are verified.
Part 6: References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] ICH Guidelines.[2] [Link]
Pauli, G. F., et al. (2012). The 100% Quantitative NMR Signal: A Guide to qNMR. Journal of Natural Products.[2] [Link]
Hyun, M. H. (2006). Chiral separation of amino acids and peptides by HPLC.[2] Journal of Separation Science.[2] [Link]
Standard Operating Procedure: Disposal and Spill Management of 2-Amino-4-(3-methoxyphenyl)butanoic Acid
Executive Summary In drug development and peptide synthesis, the unnatural amino acid 2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS: 225233-76-1) is utilized as a critical chiral building block[1]. While it is a highly v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and peptide synthesis, the unnatural amino acid 2-Amino-4-(3-methoxyphenyl)butanoic acid (CAS: 225233-76-1) is utilized as a critical chiral building block[1]. While it is a highly valuable reagent for synthesizing peptidomimetics, its status as a biologically active organic solid necessitates strict adherence to laboratory safety and environmental compliance protocols. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.
Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's waste classification. The table below summarizes the quantitative data and the underlying causality for our operational choices.
Table 1: Material and Operational Specifications for Disposal
Parameter
Specification
Causality / Rationale
Chemical Formula
C₁₁H₁₅NO₃
The absence of F, Cl, Br, or I unequivocally classifies this as a non-halogenated organic compound[1].
Molecular Weight
209.24 g/mol
Used for calculating molar equivalents during waste inventory tracking[1].
Primary Containment
High-Density Polyethylene (HDPE) or Glass
These materials are chemically inert to weak organic acids, preventing leaching or degradation of the primary vessel[2].
Spill Absorbent
Vermiculite, dry sand, or inert earth
Non-combustible materials prevent exothermic reactions and minimize the aerosolization of fine powders[3].
Accumulation Limit
Facility-dependent (e.g., 90 days for LQG)
Ensures strict compliance with federal/EPA Resource Conservation and Recovery Act (RCRA) regulations[4].
Waste Segregation Logic: The "Why" Behind the Protocol
The cardinal rule of chemical waste management is proper segregation. 2-Amino-4-(3-methoxyphenyl)butanoic acid must be strictly classified and segregated as a non-halogenated organic solid waste [5].
The Mechanistic Rationale: Halogenated waste streams require high-temperature incineration equipped with specialized alkaline scrubbers to neutralize the highly corrosive acidic gases (e.g., HCl, HF) produced during combustion[5]. Because 2-Amino-4-(3-methoxyphenyl)butanoic acid contains no halogens, mixing it with halogenated waste (like dichloromethane or chloroform) unnecessarily inflates disposal costs and complicates the incineration profile. Conversely, introducing halogenated solvents into a non-halogenated waste container violates environmental regulations and poses severe facility risks.
Step-by-Step Routine Disposal Protocol
To ensure a self-validating system, researchers must execute the following steps sequentially. Do not proceed to the next step until the current one is verified.
Waste Characterization: Review your experimental workflow. Confirm that the 2-Amino-4-(3-methoxyphenyl)butanoic acid waste has not been cross-contaminated with halogenated solvents, heavy metals, or highly reactive reagents.
Containerization: Transfer the solid waste (including contaminated weigh boats, spatulas, and disposable PPE) into a designated, chemically compatible HDPE or borosilicate glass container with a secure screw-top lid[2].
GHS-Compliant Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state:
Satellite Accumulation: Move the sealed, labeled container to your laboratory's designated Satellite Accumulation Area (SAA). Ensure the container remains closed at all times except when actively adding waste[4].
EHS Transfer: Once the container reaches its fill line or the regulatory time limit approaches, submit a formal waste pickup request to your institution's Environmental Health and Safety (EHS) department for transfer to a Central Accumulation Area (CAA)[4].
Step-by-Step Spill Management Protocol
Fine organic powders pose a dual threat during accidental spills: they can form explosive dust clouds in the air and increase the risk of rapid inhalation exposure[3]. If a spill occurs, execute the following protocol:
Evacuation and Security: Immediately alert personnel in the vicinity and restrict access to the spill zone. Eliminate all potential ignition sources[3].
PPE Donning: Upgrade your PPE to include a NIOSH-approved particulate respirator (N95 or higher), chemical-impermeable nitrile gloves, and tightly fitting safety goggles.
Containment (Zero-Dust Method): Gently cover the spilled powder with an inert absorbent material such as vermiculite or dry sand. Do not use compressed air or sweep vigorously , as this will aerosolize the amino acid and create a hazardous dust cloud[3].
Collection: Using non-sparking tools, carefully scoop the absorbed mixture into a wide-mouth HDPE hazardous waste container.
Decontamination: Wipe down the affected benchtop or floor with a cloth dampened with a suitable solvent (e.g., a mild ethanol/water mixture), followed by a thorough wash with soap and water. Place all used cleaning materials into the same hazardous waste container[3].
Process Visualization
Workflow for the segregation and disposal of 2-Amino-4-(3-methoxyphenyl)butanoic acid waste.
Technical Guide: PPE & Handling Protocols for 2-Amino-4-(3-methoxyphenyl)butanoic acid
Introduction: The "Bioactive Intermediate" Protocol As researchers, we often treat amino acid derivatives as benign "building blocks." This is a procedural error. 2-Amino-4-(3-methoxyphenyl)butanoic acid is a non-natural...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Bioactive Intermediate" Protocol
As researchers, we often treat amino acid derivatives as benign "building blocks." This is a procedural error. 2-Amino-4-(3-methoxyphenyl)butanoic acid is a non-natural amino acid, specifically a homophenylalanine analogue. Its structural similarity to endogenous neurotransmitter precursors (like L-DOPA or phenylalanine) dictates that we must handle it not just as a chemical irritant, but as a potential bioactive modulator .
This guide moves beyond the generic "wear gloves" instruction. It provides a risk-based, logistical framework for handling this compound during synthesis and drug development. Our goal is zero exposure, ensuring that your biological data reflects the drug's efficacy, not environmental contamination.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy. This compound presents a dual-threat profile:
As a methoxy-substituted phenylalanine derivative, this compound has increased lipophilicity compared to natural amino acids. This enhances its ability to penetrate the stratum corneum (outer skin layer) and potentially cross the blood-brain barrier.
Directive: Treat as a Sensitizer and Potential Bioactive Agent until chronic toxicology data proves otherwise.
The PPE Matrix: Defensive Layering
We utilize a "Zone Defense" strategy. Standard latex exam gloves are insufficient due to the lipophilic nature of the methoxy group.
Table 1: Mandatory PPE Specifications
Protection Zone
Component
Specification
Scientific Rationale
Dermal (Primary)
Gloves (Inner)
Nitrile (0.11 mm / 4 mil)
Acts as a second skin. High dexterity for weighing.
Dermal (Barrier)
Gloves (Outer)
Nitrile (Extended Cuff, >0.15 mm)
The "Sacrificial Layer." Remove immediately upon splash. Extended cuff protects the wrist gap.
Ocular
Eyewear
Chemical Splash Goggles (ANSI Z87.1)
Safety glasses are insufficient for powders. Goggles seal against airborne dust migration.
Respiratory
Primary Control
Fume Hood (Face Velocity: 80-100 fpm)
Engineering controls are superior to masks. Use for all open handling.
Respiratory
Secondary
N95 or P100 Respirator
Only required if weighing must occur outside a hood (strongly discouraged).
Body
Lab Coat
Poly/Cotton Blend (High neck)
Cotton absorbs; polyester repels. The blend offers balance.[4] Must be buttoned to the collar.
Visualization: PPE Decision Logic
The following logic gate ensures you select the correct PPE intensity based on the operation scale.
Figure 1: PPE Selection Logic based on quantity and physical state. Note that heating increases risk, escalating PPE requirements.
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
The solid phase presents the highest risk of inhalation and surface contamination via static dust.
Static Management: Use an anti-static gun or wipe on the weighing boat before adding the compound. Methoxy-derivatives are often fluffy and prone to static fly-away.
The "Tunnel" Technique:
Place the balance inside the fume hood.
If the balance is external, create a "tunnel" using a localized powder containment hood.
Never weigh this compound on an open benchtop.
Transfer: Dissolve the solid immediately in the transport vessel (e.g., add solvent to the vial) to lock the compound into the liquid phase before moving it across the lab.
Phase B: Reaction & Synthesis[5]
Glove Discipline:
Change Frequency: Every 60 minutes or immediately upon splash.
Removal: Use the "beak" method (pinch outside cuff, pull inside out) to ensure the contaminated surface never touches skin.
Sharps Safety: If using syringes for transfer, assume the needle tip is coated with a bioactive agent. Do not recap.
Visualization: The Safety Workflow
This diagram illustrates the "Cradle-to-Grave" flow of the chemical through your lab.
Figure 2: Operational workflow emphasizing the "Solubilization" step as a critical safety lock to prevent dust exposure.
Decontamination & Disposal[2]
Do not treat this as general organic waste. Because it is a pharmaceutical intermediate, it requires specific segregation.
Waste Streams
Solid Waste (Contaminated PPE/Wipes):
Place in a yellow biohazard/chem-hazard bag .
Label: "Trace Drug Intermediate - Incinerate Only."
Liquid Waste (Mother Liquors):
Segregate into "Non-Halogenated Organic - High Hazard" carboys.
Do not mix with oxidizers (e.g., Nitric Acid) as amino acids can form unstable N-nitroso compounds.
Disclaimer: This guide is based on the "Precautionary Principle" for handling pharmaceutical intermediates. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.